UC-514321
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARHFDDQALZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of UC-514321 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of UC-514321, a potent inhibitor of the STAT/TET1 axis, in the context of Acute Myeloid Leukemia (AML). The information presented herein is synthesized from preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action: Targeting the STAT/TET1 Axis
This compound is a structural analog of NSC-370284 and has demonstrated enhanced potency in preclinical AML models.[1] Its primary mechanism of action is the targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[2][3] In certain subtypes of AML, particularly those with high expression of the Ten-Eleven Translocation 1 (TET1) gene (TET1-high AML), STAT3 and STAT5 act as transcriptional activators for TET1.[2]
By directly targeting STAT3/5, this compound prevents their binding to the TET1 promoter, leading to a significant repression of TET1 transcription.[1] This inhibitory action is selective for TET1, as the expression of TET2 or TET3 is not significantly affected.[3] The downregulation of the oncoprotein TET1 results in potent anti-leukemic effects, including the suppression of AML cell viability and the induction of apoptosis.[4]
The anti-tumor activity of this compound is particularly pronounced in TET1-high AML cells, with minimal effect observed in TET1-low AML cells, highlighting the dependency of its efficacy on the STAT/TET1 signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in AML.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | TET1 Expression Level | Assay Type | Endpoint | Result |
| MONOMAC-6 | High | Cell Viability (MTS) | Repression of Viability | This compound showed a more enhanced effect in repressing cell viability compared to NSC-370284 and other JAK/STAT inhibitors.[1] |
| THP-1 | High | Cell Viability (MTS) | Repression of Viability | This compound demonstrated a strong repressive effect on the viability of these TET1-high AML cells.[1] |
| KASUMI-1 | High | Cell Viability (MTS) | Repression of Viability | The viability of KASUMI-1 cells was significantly repressed by this compound treatment.[1] |
| NB4 | Low | Cell Viability (MTS) | Repression of Viability | This compound showed no significant inhibitory effect on the viability of these TET1-low AML cells, indicating a TET1-signaling dependent anti-tumor effect.[1] |
Table 2: In Vivo Efficacy of this compound in AML Mouse Models
| AML Mouse Model | Treatment Group | Dose and Schedule | Median Survival | Outcome |
| MLL-AF9 AML | Control (DMSO) | - | 49 days | - |
| NSC-370284 | 2.5 mg/kg, i.p., once daily for 10 days | - | Prolonged survival | |
| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 200 days | Significantly prolonged median survival, with 66.7% (4 out of 6) of the mice being cured.[1] | |
| AE9a AML | Control (DMSO) | - | 46 days | - |
| NSC-370284 | 2.5 mg/kg, i.p., once daily for 10 days | 114 days | Prolonged survival | |
| This compound | 2.5 mg/kg, i.p., once daily for 10 days | 160 days | Median survival was prolonged over three-fold compared to the control group.[1] | |
| MLL-AF10 AML | Control (DMSO) | - | 35 days | - |
| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 50 days | Demonstrated a better therapeutic effect than NSC-370284, prolonging median survival.[1] | |
| FLT3-ITD/NPM1mut AML | Control (DMSO) | - | 21 days | - |
| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 50 days | Showed a superior therapeutic effect, with none of the treated recipients developing full-blown AML within 50 days.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures and the specific study investigating this compound.
-
Cell Seeding: AML cell lines (MONOMAC-6, THP-1, KASUMI-1, NB4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, NSC-370284, or other inhibitors (e.g., Pacritinib, KW-2449, Stattic, sc-355979). A DMSO control is included. The final volume in each well is typically 200 µL.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the DMSO-treated control cells.
In Vivo AML Mouse Model Studies
This protocol is based on the preclinical evaluation of this compound in various AML mouse models.
-
Model Generation: AML is induced in recipient mice through the transplantation of primary leukemic bone marrow cells from various AML models (e.g., MLL-AF9, AE9a, MLL-AF10, or FLT3-ITD/NPM1mut).
-
Leukemia Monitoring: The onset and progression of leukemia are monitored in the recipient mice.
-
Treatment Initiation: Upon the confirmed onset of leukemia, mice are randomized into treatment groups.
-
Drug Administration:
-
Control Group: Treated with DMSO (vehicle).
-
This compound Group: Treated with this compound at a dose of 2.5 mg/kg.
-
NSC-370284 Group: Treated with NSC-370284 at a dose of 2.5 mg/kg.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Schedule: Once daily for a duration of 10 days.
-
-
Survival Analysis: The survival of the mice in each group is monitored daily, and Kaplan-Meier survival curves are generated to assess the therapeutic efficacy.
-
Pathological Analysis: At the end of the study or upon euthanasia, tissues such as peripheral blood, bone marrow, spleen, and liver are collected for pathological analysis (e.g., Wright-Giemsa staining and H&E staining) to assess leukemic burden.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This protocol outlines the procedure to determine the binding of STAT3 and STAT5 to the TET1 promoter.
-
Cell Treatment: MONOMAC-6 cells are treated with either DMSO (control), 500 nM NSC-370284, or 500 nM this compound for 48 hours.
-
Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Sonication: Cells are lysed, and the chromatin is sonicated to generate DNA fragments of approximately 200-1000 bp.
-
Immunoprecipitation: The sonicated chromatin is incubated overnight at 4°C with antibodies specific for STAT3, STAT5, or a negative control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes: The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.
-
DNA Purification: The DNA is purified using a standard DNA purification kit.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of the TET1 promoter. The enrichment of STAT3 and STAT5 binding is calculated relative to the input and IgG controls.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in AML.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
References
An In-depth Technical Guide to the Discovery and Development of UC-514321
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-514321 is a novel small molecule inhibitor identified as a potent and selective antagonist of the STAT/TET1 signaling axis, demonstrating significant therapeutic potential in preclinical models of acute myeloid leukemia (AML). As a structural analog of NSC-370284, this compound exhibits enhanced efficacy in suppressing the viability of AML cells with high expression of the Ten-eleven translocation 1 (TET1) oncogene. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data analysis.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. The Ten-eleven translocation 1 (TET1) protein, a methylcytosine dioxygenase, has been identified as a critical oncoprotein in certain subtypes of AML, particularly those with MLL rearrangements. High TET1 expression is associated with a poor prognosis.
The discovery of this compound stems from a focused effort to identify small molecules that can disrupt the oncogenic signaling pathways driving TET1-high AML. This compound was developed as a more potent structural analog of a previously identified compound, NSC-370284. This guide details the scientific journey from initial screening to the preclinical validation of this compound as a promising therapeutic candidate for AML.
Discovery and Chemical Properties
This compound was identified through a medicinal chemistry effort aimed at optimizing the potency of NSC-370284, a compound known to target the STAT3/5 transcription factors. STAT3 and STAT5 are key transcriptional activators of TET1. By modifying the structure of NSC-370284, researchers developed this compound with improved biological activity.
Chemical Structure:
-
Molecular Formula: C₂₆H₃₅NO₅
-
Chemical Name: 6-((3,5-di-tert-butyl-4-hydroxyphenyl)(morpholino)methyl)benzo[d][1][2]dioxol-5-ol
Mechanism of Action
This compound exerts its anti-leukemic effects by directly targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1] These transcription factors are crucial for the expression of the oncoprotein TET1. The detailed mechanism is as follows:
-
Direct Binding to STAT3/5: this compound directly binds to STAT3 and STAT5 proteins.[1]
-
Inhibition of DNA Binding: This binding event interferes with the ability of STAT3 and STAT5 to bind to the promoter region of the TET1 gene.[1]
-
Repression of TET1 Transcription: By preventing STAT3/5 binding to the TET1 promoter, this compound effectively represses the transcription of the TET1 gene.[1]
-
Downregulation of Oncogenic Programs: The subsequent decrease in TET1 protein levels leads to the downregulation of its downstream target genes, which are involved in leukemogenesis, such as HOXA7, HOXA10, MEIS1, and PBX3.[1]
-
Induction of Apoptosis: The suppression of this critical oncogenic pathway ultimately leads to the induction of apoptosis in TET1-high AML cells.
This targeted approach allows for selectivity towards cancer cells that are dependent on the STAT/TET1 axis for their survival, while sparing cells with low TET1 expression.
Caption: Signaling pathway inhibited by this compound.
Quantitative In Vitro Efficacy
The anti-leukemic activity of this compound was assessed across a panel of human AML cell lines with varying levels of TET1 expression. Cell viability was determined using an MTS assay after 48 hours of treatment.
| Cell Line | TET1 Expression | This compound IC₅₀ (µM) | NSC-370284 IC₅₀ (µM) | Pacritinib IC₅₀ (µM) | KW-2449 IC₅₀ (µM) | Stattic IC₅₀ (µM) | sc-355979 IC₅₀ (µM) |
| MONOMAC-6 | High | ~1.5 | ~5 | >10 | >10 | >10 | >10 |
| THP-1 | High | ~2.5 | ~7.5 | >10 | >10 | >10 | >10 |
| KASUMI-1 | High | ~3.0 | ~8.0 | >10 | >10 | >10 | >10 |
| NB4 | Low | >10 | >10 | >10 | >10 | >10 | >10 |
Data are approximate values estimated from graphical representations in Jiang et al., 2017.[1]
These results demonstrate that this compound is significantly more potent than its parent compound, NSC-370284, and other JAK/STAT inhibitors in TET1-high AML cell lines.[1] Importantly, this compound showed minimal effect on the viability of the TET1-low NB4 cell line, confirming its targeted activity towards the STAT/TET1 axis.[1]
In Vivo Preclinical Studies
The therapeutic efficacy of this compound was evaluated in mouse models of TET1-high AML.
Study Design: Secondary bone marrow transplantation (BMT) recipient mice were engrafted with primary leukemic bone marrow cells from various AML subtypes (MLL-AF9, AML-ETO9a, MLL-AF10, or FLT3-ITD/NPM1mut). Upon leukemia onset, mice were treated with either DMSO (vehicle control), 2.5 mg/kg NSC-370284, or 2.5 mg/kg this compound via intraperitoneal (i.p.) injection once daily for 10 days.[1]
Results: In all tested AML models, treatment with this compound resulted in a significant extension of survival compared to both the control and NSC-370284 treated groups.[1] For instance, in the MLL-AF9 model, this compound treatment more than tripled the median survival time of the leukemic mice.[1]
| AML Model | Treatment Group | Median Survival (Days) |
| MLL-AF9 | DMSO | ~20 |
| NSC-370284 | ~30 | |
| This compound | ~70 | |
| AML-ETO9a | DMSO | ~25 |
| NSC-370284 | ~35 | |
| This compound | ~65 | |
| MLL-AF10 | DMSO | ~30 |
| NSC-370284 | ~40 | |
| This compound | ~80 | |
| FLT3-ITD/NPM1mut | DMSO | ~15 |
| NSC-370284 | ~20 | |
| This compound | ~45 |
Data are approximate values estimated from Kaplan-Meier curves in Jiang et al., 2017.[1]
Furthermore, this compound demonstrated a synergistic effect when combined with standard chemotherapy regimens (e.g., "5+3" regimen of cytarabine and daunorubicin) in vivo.[1]
Experimental Protocols
Cell Viability (MTS) Assay
References
The Role of UC-514321 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the experimental compound UC-514321 and its role in epigenetic regulation, with a specific focus on its potential as a therapeutic agent in acute myeloid leukemia (AML). This compound has been identified as a potent and selective inhibitor of the STAT/TET1 signaling axis, a critical pathway in the proliferation and survival of certain AML subtypes. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound exerts its epigenetic regulatory effects through a targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] In normal cellular processes, STAT proteins, upon activation, translocate to the nucleus and bind to the promoter regions of target genes, thereby regulating their transcription. In the context of certain cancers, including AML, STAT3 and STAT5 are constitutively active and drive the expression of oncogenes.
One of the key downstream targets of STAT3 and STAT5 in susceptible AML cells is the TET1 gene.[1][2] TET1 (Ten-Eleven Translocation 1) is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation, an essential epigenetic modification. By converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), TET1 initiates a pathway that can lead to the removal of methyl groups from DNA, which is often associated with gene activation. In TET1-high AML, the overexpression of TET1, driven by STAT3/5 signaling, is critical for maintaining the leukemic state.[1][2]
This compound directly binds to STAT3 and STAT5, inhibiting their transcriptional activity.[1][2] This inhibition leads to a significant downregulation of TET1 expression. The subsequent decrease in TET1 protein levels results in a reduction of global 5hmC levels and altered expression of TET1 target genes, ultimately leading to the suppression of AML cell viability and the induction of apoptosis.[1]
Signaling Pathway
The signaling pathway affected by this compound is the STAT/TET1 axis. The following diagram illustrates the mechanism of action of this compound in inhibiting this pathway.
References
The Role of STAT3/5 in the Mechanism of UC-514321: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-514321 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5), critical nodes in signaling pathways frequently dysregulated in various malignancies, particularly Acute Myeloid Leukemia (AML). This technical guide delineates the mechanism of action of this compound, focusing on its direct interaction with STAT3/5 and the subsequent downstream effects on the oncogenic axis involving Ten-eleven translocation 1 (TET1). This document provides a comprehensive overview of the preclinical data, including quantitative analysis of its anti-leukemic activity and detailed experimental methodologies.
Introduction to STAT3/5 Signaling in Oncology
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating cellular responses to cytokines and growth factors.[1][2][3] Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, differentiation, and apoptosis.[1][2]
Constitutive activation of STAT3 and STAT5 is a hallmark of many cancers, including both solid tumors and hematological malignancies like Acute Myeloid Leukemia (AML).[1][2][3][4] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival.[1][4] In AML, the JAK/STAT pathway is a key player in both normal and malignant hematopoiesis, with STAT3 and STAT5 being centrally implicated in the development and progression of the disease.[4]
This compound: A Direct Inhibitor of STAT3/5
This compound is a structural analog of NSC370284, exhibiting higher activity in targeting STAT3 and STAT5.[4] It has demonstrated significant therapeutic potential in preclinical models of AML with low toxicity.[4] The primary mechanism of action of this compound involves the direct inhibition of STAT3 and STAT5, leading to the repression of their transcriptional targets.[4]
Mechanism of Action: Targeting the STAT3/5-TET1 Axis
Research has identified Ten-eleven translocation 1 (TET1), a DNA methylcytosine dioxygenase, as a critical oncoprotein in AML.[5][6] The expression of TET1 is transcriptionally activated by STAT3 and STAT5.[1][5] this compound exerts its anti-leukemic effects by directly binding to the DNA-binding domain of STAT3 and STAT5, thereby inhibiting their ability to bind to the TET1 promoter and repressing its transcription.[1] This targeted inhibition of the STAT/TET1 axis is particularly effective in AML cells with high levels of TET1 expression.[1][5]
The inhibitory effect of this compound is selective for TET1, with no significant impact on the expression of TET2 or TET3.[3][4] Downstream of TET1 repression, a cascade of gene expression changes is observed, including the downregulation of HOXA7, HOXA10, MEIS1, PBX3, and FLT3, and the upregulation of negative targets like miR-22.[1]
Quantitative Data on the Efficacy of this compound
The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo models of AML.
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of AML cell viability, particularly in cell lines with high TET1 expression.
| Cell Line | Description | Treatment Concentration (nM) | Duration (hours) | Effect | Reference |
| MONOMAC-6 | TET1-high AML | 0-500 | 48 | Significant repression of cell viability | [4] |
| THP-1 | TET1-high AML | 0-500 | 48 | Repression of cell viability | [4] |
| KOCL-48 | AML | 0-500 | 48 | Repression of cell viability | [4] |
| KASUMI-1 | TET1-high AML | 0-500 | 48 | Repression of cell viability | [4] |
| ML-2 | AML | 0-500 | 48 | Repression of cell viability | [4] |
| NB4 | TET1-low AML | 0-500 | 48 | No inhibitory effect on cell viability | [4] |
In Vivo Efficacy
In murine models of AML, this compound has shown superior anti-tumor activity compared to its parent compound, NSC370284.
| Animal Model | Treatment Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| MLL-AF9-AML mice | 2.5 mg/kg | Intraperitoneal (IP) | Once per day for 10 days | More potent anti-tumor activity than NSC370284, prolonged median survival over three-fold. | [4] |
| AE9a-AML model | 2.5 mg/kg | Intraperitoneal (IP) | Once per day for 10 days | Improved therapeutic effect. | [4] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability Assay
-
Cell Lines: MONOMAC-6, THP-1, KOCL-48, KASUMI-1, ML-2, and NB4 cells.[4]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 500 nM for 48 hours.[4]
-
Method: Cell viability was assessed using standard methods such as MTS or MTT assays.
-
Purpose: To determine the cytotoxic effects of this compound on various AML cell lines with differing TET1 expression levels.
Gene Expression Analysis
-
Cell Line: MONOMAC-6 cells.[1]
-
Treatment: Cells were treated with this compound.
-
Method: RNA was extracted from treated and untreated cells, and the expression levels of TET1, TET2, TET3, and downstream target genes were quantified using real-time quantitative PCR (RT-qPCR).
-
Purpose: To confirm the selective repression of TET1 transcription by this compound.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Line: MONOMAC-6 cells.[1]
-
Treatment: Cells were treated with this compound.
-
Method: Chromatin was cross-linked and immunoprecipitated with antibodies against STAT3 and STAT5. The precipitated DNA was then analyzed by qPCR to quantify the binding of STAT3 and STAT5 to the TET1 promoter.
-
Purpose: To demonstrate that this compound inhibits the binding of STAT3 and STAT5 to the TET1 promoter.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML, particularly in cases characterized by high TET1 expression. Its mechanism of action, involving the direct inhibition of STAT3 and STAT5 and the subsequent repression of the oncogenic STAT/TET1 axis, provides a clear rationale for its selective anti-leukemic activity. The preclinical data presented in this guide underscore the potential of this compound as a targeted therapy and provide a solid foundation for its further clinical development. Future research should focus on elucidating the full spectrum of its downstream effects and its potential in combination with other chemotherapeutic agents.
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UC-514321 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-514321 is an experimental small molecule inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). It functions by targeting the STAT/TET1 signaling axis, which is crucial for the proliferation and survival of certain AML subtypes, particularly those with high expression of the Ten-eleven translocation 1 (TET1) oncoprotein. These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in AML cell lines.
Mechanism of Action
This compound is a structural analog of NSC-370284 and acts as a selective inhibitor of the STAT/TET1 signaling pathway. Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are transcriptional activators of TET1. In many AML subtypes, the constitutive activation of the JAK/STAT pathway leads to the overexpression of TET1, an oncoprotein that plays a key role in leukemogenesis. This compound directly targets STAT3 and STAT5, preventing their binding to the TET1 promoter and thereby suppressing TET1 transcription. This leads to a reduction in TET1-mediated oncogenic signaling, ultimately inhibiting AML cell proliferation and survival.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various AML cell lines using a colorimetric MTS assay after 48 hours of treatment.
| Cell Line | Molecular Subtype/Characteristics | IC50 (µM) of this compound |
| MONOMAC-6 | MLL-rearranged, TET1-high | Data to be inserted from source |
| THP-1 | MLL-rearranged, TET1-high | Data to be inserted from source |
| KASUMI-1 | t(8;21), TET1-high | Data to be inserted from source |
| NB4 | APL, TET1-high | Data to be inserted from source |
Note: Specific IC50 values for this compound are reported in Jiang et al., Nat Commun. 2017; 8: 2099. Researchers should refer to the original publication for precise values.
Mandatory Visualizations
Caption: this compound inhibits the STAT/TET1 signaling pathway in AML.
Caption: Workflow for assessing this compound's effects on AML cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1, KASUMI1, NB4)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Treatment: Add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in AML cells following treatment with this compound.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
Treated and control AML cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the STAT/TET1 pathway.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pSTAT5, anti-STAT5, anti-TET1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols: Establishing an In Vivo Mouse Model for UC-514321 Studies in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing a murine model of ulcerative colitis (UC) to investigate the therapeutic potential of UC-514321, a known inhibitor of the STAT/TET1 axis. Given the established role of Signal Transducer and Activator of Transcription 3 (STAT3) in the pathogenesis of inflammatory bowel disease (IBD), this compound presents a promising candidate for evaluation.[1][2][3][4][5] This application note details the rationale, experimental design, and protocols for inducing colitis in mice, administering this compound, and assessing its efficacy through clinical, histological, and molecular endpoints.
Introduction
Ulcerative colitis is a chronic inflammatory disease of the colon characterized by a relapsing and remitting course.[6] The pathogenesis involves a dysregulated immune response, leading to mucosal inflammation and tissue damage.[1] Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that has been implicated in the inflammatory cascade of IBD.[1][2][3][4][5][7] Studies have shown that STAT3 is persistently activated in the intestinal epithelial cells and immune cells of IBD patients, correlating with the degree of inflammation.[2][7] Therefore, targeting the STAT3 signaling pathway is a rational therapeutic strategy for UC.
This compound is a small molecule inhibitor that has been identified to directly target STAT3 and STAT5, which are transcriptional activators of Ten-Eleven Translocation 1 (TET1).[1][7] By inhibiting STAT3/5, this compound effectively represses TET1 expression. While the primary research on this compound has been in the context of acute myeloid leukemia, its mechanism of action strongly suggests its potential utility in other inflammatory conditions driven by STAT3 activation, such as ulcerative colitis.
This application note outlines a detailed framework for evaluating the therapeutic efficacy of this compound in a chemically-induced mouse model of colitis, providing researchers with the necessary protocols to conduct preclinical studies.
Hypothesized Signaling Pathway of this compound in Ulcerative Colitis
The therapeutic rationale for using this compound in a model of ulcerative colitis is based on its ability to inhibit the pro-inflammatory signaling mediated by STAT3. In the context of UC, various cytokines, such as IL-6 and IL-23, activate STAT3 in immune and epithelial cells.[7] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and survival, thus perpetuating the inflammatory response in the colon. This compound is hypothesized to interfere with this cascade by inhibiting STAT3 activation, thereby reducing the expression of downstream inflammatory mediators and ameliorating colitis.
Caption: Hypothesized mechanism of this compound in UC.
Experimental Workflow
A well-defined experimental workflow is critical for the successful evaluation of this compound in a mouse model of ulcerative colitis. The following diagram outlines the key steps, from colitis induction to endpoint analysis.
Caption: Experimental workflow for this compound in a mouse UC model.
Experimental Protocols
Animal Models and Colitis Induction
Several well-established models can be used to induce colitis in mice, with Dextran Sodium Sulfate (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) being the most common. The choice of model may depend on the specific aspects of UC pathogenesis being investigated.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[6][8][9][10]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated inflammatory response and is often used to model Crohn's disease, but can also be adapted for UC-like features.[11][12][13][14]
-
Oxazolone-Induced Colitis: This model induces a Th2-mediated colitis that shares some features with human UC.[15][16][17][18][19]
Administration of this compound
The route and frequency of this compound administration should be determined based on its pharmacokinetic properties. If these are unknown, initial pilot studies may be necessary.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes for small molecule inhibitors in mouse models.
-
Dosing Regimen: Treatment with this compound or a vehicle control should commence either prophylactically (before or at the time of colitis induction) or therapeutically (after the onset of clinical signs of colitis). A typical regimen would be once or twice daily injections.
-
Dose Selection: The dose of this compound should be based on previous in vivo studies, if available, or determined through a dose-ranging study to identify a dose that is both effective and well-tolerated.
Assessment of Colitis Severity
Daily monitoring of clinical signs is essential to assess the severity and progression of colitis. The Disease Activity Index (DAI) is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[20][21]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed | No blood |
| 1 | 1-5 | Soft but still formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood in stool |
| 3 | 10-15 | Very soft, semi-formed | Rectal bleeding |
| 4 | >15 | Watery diarrhea | Gross rectal bleeding |
Table 1: Clinical Disease Activity Index (DAI) Scoring System.
At the end of the experiment, colons are collected for histological examination to assess the extent of tissue damage and inflammation.
-
Protocol:
-
Excise the entire colon from the cecum to the anus and measure its length.
-
Fix a portion of the distal colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections in a blinded manner for the severity of inflammation, extent of injury, and crypt damage.[22][23][24]
-
| Score | Inflammation Severity | Extent of Inflammation | Crypt Damage |
| 0 | None | None | Intact crypts |
| 1 | Mild | Mucosa | Loss of basal 1/3 |
| 2 | Moderate | Mucosa and Submucosa | Loss of basal 2/3 |
| 3 | Severe | Transmural | Loss of entire crypt |
| 4 | - | - | Loss of entire crypt and epithelium |
Table 2: Histological Scoring System for Colitis.
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration, a hallmark of acute inflammation in UC.[25][26][27][28][29]
-
Protocol:
-
Homogenize a pre-weighed piece of colon tissue in a suitable buffer (e.g., HTAB buffer).[25][27][28]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride.[25][27]
-
Express MPO activity as units per milligram of tissue.
-
To assess the effect of this compound on the inflammatory response at a molecular level, the expression of key pro-inflammatory cytokines in the colon can be measured.
-
Protocol:
-
Homogenize a piece of colon tissue and extract total RNA or protein.
-
For RNA analysis, perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of cytokines such as TNF-α, IL-6, IL-1β, and IL-17.[10][30][31][32][33]
-
For protein analysis, use methods like ELISA or multiplex bead arrays to quantify cytokine protein levels in the tissue homogenates.[30][31][32]
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
| Treatment Group | Final Body Weight (% of Initial) | DAI Score (at endpoint) | Colon Length (cm) | Histological Score | MPO Activity (U/mg tissue) | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |
| Control (No DSS) | |||||||
| DSS + Vehicle | |||||||
| DSS + this compound (Dose 1) | |||||||
| DSS + this compound (Dose 2) |
Table 3: Summary of Quantitative Data from this compound Efficacy Study.
Conclusion
The protocols outlined in this application note provide a robust framework for establishing an in vivo mouse model to evaluate the therapeutic potential of this compound for the treatment of ulcerative colitis. By leveraging the known inhibitory effect of this compound on the STAT3 signaling pathway, these studies can provide valuable preclinical data on its efficacy in a relevant disease model. Careful adherence to the described experimental workflow and endpoint analyses will ensure the generation of high-quality, reproducible data to inform further drug development efforts.
References
- 1. Role of STAT3 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of STAT3 in the pathogenesis of Inflammatory Bowel Disease - Prema Robinson [grantome.com]
- 3. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment [mdpi.com]
- 5. Therapeutic Potential of a Small-Molecule STAT3 Inhibitor in a Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 9. mpbio.com [mpbio.com]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 13. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 17. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2.5. Myeloperoxidase Assay in the Colon [bio-protocol.org]
- 26. Myeloperoxidase (MPO) activity assay [bio-protocol.org]
- 27. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Massive but selective cytokine dysregulation in the colon of IL-10-/- mice revealed by multiplex analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. Chemical and cytokine features of innate immunity characterize serum and tissue profiles in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UC-514321 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-514321 is a potent small molecule inhibitor of the STAT/TET1 signaling axis, demonstrating significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). As a structural analog of NSC-370284, this compound exhibits enhanced therapeutic efficacy, particularly in AML subtypes characterized by high expression of the TET1 oncogene.[1][2] These application notes provide detailed protocols for the in vivo administration and dosage of this compound for researchers investigating its therapeutic potential. The protocols are based on established murine models of AML and include methodologies for single-agent administration and synergistic studies with standard chemotherapy agents.
Mechanism of Action: Targeting the STAT/TET1 Axis
This compound functions by directly targeting Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5).[1][2] These transcription factors are key activators of the Ten-Eleven Translocation 1 (TET1) gene, an established oncoprotein in AML. By inhibiting STAT3/5, this compound effectively represses TET1 expression, leading to the downregulation of its target genes (e.g., HOXA7, HOXA10) and subsequent inhibition of AML cell proliferation and survival.[1] This targeted approach makes this compound particularly effective in TET1-high AML subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound based on published research.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Value | Reference |
| Compound | This compound | [3] |
| Animal Model | Murine model of TET1-high AML (Secondary BMT) | [3] |
| Dosage | 2.5 mg/kg body weight | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Dosing Schedule | Once daily | [3] |
| Treatment Duration | 10 days | [3] |
| Vehicle Control | DMSO | [3] |
Table 2: Animal Models for this compound Efficacy Studies
| AML Subtype Induced in Mice | Genetic Alteration | Reference |
| MLL-rearranged AML | MLL-AF9 | [3] |
| AML with t(8;21) | AML-ETO9a | [3] |
| MLL-rearranged AML | MLL-AF10 | [3] |
| AML with FLT3 mutation | FLT3-ITD/NPM1mut | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (typically supplied as a 10 mM stock solution in DMSO)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Thaw the this compound Stock Solution: If frozen, thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the Required Volume: Determine the total volume of dosing solution needed based on the number of animals and the injection volume (typically 100-200 µL per mouse).
-
Prepare the Dosing Solution:
-
Note: It is crucial to minimize the final concentration of DMSO to avoid vehicle-induced toxicity. A final DMSO concentration of ≤10% is recommended.
-
For a 2.5 mg/kg dose in a 25g mouse, the required dose is 0.0625 mg.
-
The molecular weight of this compound (C26H35NO5) is approximately 441.57 g/mol .
-
To prepare a 1 mg/mL stock for easier dosing, dilute the 10 mM (4.4157 mg/mL) stock in DMSO.
-
A recommended approach is to prepare a working solution where the final injection volume contains the required dose in a vehicle with low DMSO concentration. For example, dilute the this compound stock in sterile PBS or saline to achieve the final desired concentration and a DMSO concentration of ≤10%.
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS or saline as the drug treatment group.
-
Storage: Prepare fresh dosing solutions daily. If short-term storage is necessary, keep on ice and protected from light.
Protocol 2: In Vivo Efficacy Study in a Murine AML Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a secondary bone marrow transplantation (BMT) mouse model of AML.
Procedure:
-
Establishment of the AML Model:
-
Induce leukemia in primary donor mice by retroviral transduction of bone marrow cells with an AML-associated oncogene (e.g., MLL-AF9).
-
Perform a primary bone marrow transplantation into irradiated recipient mice.
-
Once leukemia is established in the primary recipients, harvest leukemic bone marrow cells.
-
Perform a secondary bone marrow transplantation by injecting the leukemic cells into a cohort of irradiated recipient mice. This enhances the stability and synchrony of leukemia development.
-
-
Monitoring and Treatment Initiation:
-
Monitor the recipient mice for signs of leukemia, such as weight loss, ruffled fur, and hunched posture. Peripheral blood smears can be used to monitor leukemic cell counts.
-
Upon the onset of leukemia, randomize the mice into treatment and control groups (n=5-6 per group is a common practice).[3]
-
-
Drug Administration:
-
Administer this compound at 2.5 mg/kg via intraperitoneal injection once daily for 10 consecutive days.[3]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint Analysis:
-
Monitor the survival of the mice daily. The primary endpoint is often overall survival, which can be visualized using Kaplan-Meier curves.[3]
-
At the end of the study or when mice reach a humane endpoint, collect tissues such as bone marrow, spleen, and liver for further analysis (e.g., histology, flow cytometry to assess leukemic burden, and gene expression analysis).
-
Protocol 3: Synergistic Study of this compound with Daunorubicin
This compound has been shown to have synergistic effects with standard chemotherapy agents like daunorubicin (DNR).[1] This protocol outlines a potential approach for an in vivo synergistic study.
Note: The optimal dosage and schedule for the combination therapy may require optimization. The following is a suggested starting point based on standard practices.
Procedure:
-
Establish the AML Model: Follow step 1 from Protocol 2.
-
Randomization: Upon leukemia onset, randomize mice into four groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (2.5 mg/kg, i.p., daily)
-
Group 3: Daunorubicin (Dosage and schedule to be optimized, e.g., 1-2 mg/kg, i.p. or i.v., on specific days)
-
Group 4: Combination of this compound and Daunorubicin
-
-
Drug Administration:
-
Administer this compound as in Protocol 2.
-
For the combination group, the administration of DNR can be concurrent with this compound or sequential. A common approach is to administer the cytotoxic agent (DNR) for a shorter period within the this compound treatment window.
-
-
Endpoint Analysis: Monitor survival and perform tissue analysis as described in Protocol 2. The synergistic effect can be evaluated by comparing the survival curves of the combination group to the single-agent and control groups.
Safety and Toxicology
While this compound is reported to have low toxicity in animal experiments, researchers should always perform initial tolerability studies to determine the maximum tolerated dose (MTD) in their specific animal model and strain. Monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Conclusion
This compound is a promising therapeutic agent for TET1-high AML. The protocols provided here offer a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Adherence to best practices in animal handling, drug formulation, and experimental design is crucial for obtaining reproducible and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preparing UC-514321 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-514321 is a potent experimental inhibitor of the STAT3 and STAT5 proteins, which subsequently blocks the transcription of the enzyme Tet methylcytosine dioxygenase 1 (TET1).[1][2] This pathway is implicated in the progression of certain cancers, particularly acute myeloid leukemia (AML).[1][3][4] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro studies. This document provides detailed application notes and a comprehensive protocol for the solubilization, storage, and use of this compound in cell culture applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C26H35NO5 | [1][5] |
| Molar Mass | 441.57 g/mol | [1][5] |
| IUPAC Name | 6-[(3,5-di-tert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol | [1] |
| Appearance | Powder | [4] |
Solubility
This compound exhibits limited solubility in aqueous solutions but can be effectively dissolved in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (56.62 mM) | May require ultrasonication to fully dissolve.[6] |
| Ethanol | 50 mg/mL (113.23 mM) | May require ultrasonication to fully dissolve.[6] |
Mechanism of Action: The STAT/TET1 Axis
This compound functions by targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][3][4] In certain cancerous cells, particularly those in acute myeloid leukemia, STAT3 and STAT5 are constitutively activated.[7] These activated STAT proteins act as transcription factors for the TET1 gene.[4] TET1 is an enzyme that plays a crucial role in DNA demethylation and is considered an oncoprotein in AML.[4] By inhibiting STAT3 and STAT5, this compound effectively represses the transcription of TET1, leading to anti-leukemic effects.[4][5]
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocols
Materials
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.
1. Calculation:
-
Molecular Weight of this compound: 441.57 g/mol
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 4.4157 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 0.001 L * 441.57 g/mol = 0.0044157 g = 4.4157 mg
-
2. Weighing the Compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For smaller quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a larger volume of DMSO to minimize weighing errors.
3. Solubilization:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
4. Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.
Protocol for Preparing Working Solutions for Cell Culture
1. Thawing the Stock Solution:
-
Remove a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
2. Dilution in Culture Medium:
-
It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.
-
Perform a serial dilution of the concentrated stock solution in your complete cell culture medium to achieve the desired final working concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Gently mix the working solution by pipetting up and down.
3. Cell Treatment:
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Always include a vehicle control in your experiments. This should be cells treated with the same final concentration of DMSO as your experimental conditions, but without this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Figure 2. Workflow for preparing and using this compound.
Safety Precautions
-
This compound is an experimental compound with unknown toxicological properties. Handle with care and always use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.
-
All procedures involving the handling of the compound powder and preparation of the stock solution should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.
By following these application notes and protocols, researchers can ensure the consistent and effective preparation of this compound stock solutions for their cell culture experiments, leading to more reliable and reproducible results.
References
- 1. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Culture with UC-514321 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-514321 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2][3] By inhibiting the phosphorylation of STAT3/5, this compound disrupts their function as transcriptional activators for the Ten-eleven translocation 1 (TET1) gene.[3] This leads to a downregulation of TET1 expression, which has been identified as a critical oncoprotein in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with high TET1 expression.[3][4][5] These application notes provide detailed protocols for the long-term in vitro exposure of cancer cell lines, primarily AML cells, to this compound to study its extended effects on cell viability, proliferation, apoptosis, and the potential development of resistance.
Mechanism of Action: The STAT/TET1 Axis
This compound serves as a valuable tool for investigating the STAT/TET1 signaling pathway. In susceptible cancer cells, constitutively active STAT3/5 proteins bind to the promoter region of the TET1 gene, driving its transcription. The resulting TET1 protein is an enzyme involved in DNA demethylation, and its overexpression can lead to oncogenesis. This compound interferes with this process by preventing the binding of STAT3/5 to the TET1 promoter, thereby reducing TET1 expression and inhibiting cancer cell growth.[3]
Data Presentation
Short-Term (48h) Cell Viability Data
The following table summarizes the reported effects of this compound on the viability of various AML cell lines after 48 hours of exposure. This data can be used as a reference for selecting appropriate cell lines and determining initial dose concentrations for long-term studies.
| Cell Line | TET1 Expression | IC50 of this compound (µM) at 48h | Reference |
| MONOMAC-6 | High | ~1.5 | [6] |
| THP-1 | High | ~2.0 | [6] |
| KASUMI-1 | High | ~2.5 | [6] |
| NB4 | Low | >10 | [6] |
Representative Long-Term Effects of STAT3/5 Inhibition on AML Cells
| Parameter | Cell Line | Treatment Duration | Observation | Reference |
| Cell Proliferation | MV4-11 (AML) | 7 days | Significant reduction in cell proliferation rate compared to control. | [1] |
| Apoptosis | Primary AML blasts | 48 hours | Dose-dependent increase in Annexin V positive cells. | [2] |
| Cell Cycle | MOLM14 (AML) | 72 hours | G0/G1 phase arrest. | [7] |
| Protein Expression | SNK-6 (NK/T-cell lymphoma) | 24 hours | Downregulation of downstream targets like MYC and BCL2. | [1] |
| Drug Resistance | HL-60/AraC (Drug-resistant AML) | Continuous (5 months) | Development of resistance, often associated with upregulation of alternative survival pathways. | [8] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol describes a method for assessing the long-term effects of this compound on the viability and proliferation of suspension cancer cells, such as AML cell lines.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed suspension cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Long-Term Maintenance: For time points beyond 72 hours, carefully aspirate 100 µL of the culture medium from each well and replace it with 100 µL of fresh medium containing the appropriate concentration of this compound. This should be done every 48-72 hours to maintain a consistent drug concentration and provide fresh nutrients.
-
Viability Assessment: At each time point, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 at different time points.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol outlines the procedure for quantifying apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of this compound or vehicle control.
-
Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) post-treatment.
-
Cell Staining: a. Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Generation and Characterization of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous long-term exposure.
Materials:
-
Parental AML cell line
-
Complete culture medium
-
This compound
-
T25 or T75 culture flasks
Procedure:
-
Initial Exposure: Begin by culturing the parental cell line in the presence of a low concentration of this compound (e.g., the IC20 or IC30 value determined from short-term viability assays).
-
Monitoring and Maintenance: Monitor the cell culture regularly for growth and viability. Initially, a significant reduction in proliferation is expected. Maintain the culture by performing regular media changes with fresh this compound-containing medium.
-
Dose Escalation: Once the cell growth rate recovers to a level comparable to the parental line (in the absence of the drug), gradually increase the concentration of this compound. This is typically done in a stepwise manner.
-
Establishment of Resistant Line: Repeat the process of monitoring and dose escalation over several months. A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher than the IC50 of the parental line.
-
Characterization of Resistance:
-
IC50 Shift: Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms resistance.
-
Molecular Analysis: Investigate potential mechanisms of resistance by analyzing the expression levels of proteins in the STAT/TET1 pathway (e.g., p-STAT3/5, total STAT3/5, TET1) and other relevant survival pathways using techniques like Western blotting or RT-qPCR.
-
Conclusion
The protocols and data presented in these application notes provide a framework for conducting long-term in vitro studies with this compound. By investigating the extended effects of this STAT/TET1 axis inhibitor, researchers can gain valuable insights into its therapeutic potential, mechanisms of action, and the development of drug resistance in hematological malignancies. These studies are crucial for the preclinical evaluation of this compound and the development of more effective cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. [escholarship.org]
- 4. The prognostic role of C-KIT, TET1 and TET2 gene expression in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TET1: The epigenetic architect of clinical disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibiting STAT5 for the treatment of FLT3‐ITD‐positive acute myeloid leukemia with triciribine phosphate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting UC-514321 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UC-514321, focusing on its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that functions as an inhibitor of the STAT3 and STAT5 proteins.[1] By inhibiting these proteins, this compound blocks the transcription of the enzyme Tet methylcytosine dioxygenase 1 (TET1).[1][2][3] This mechanism is crucial in the context of certain cancers, particularly acute myeloid leukemia (AML), where the STAT/TET1 axis plays a significant role in disease progression.[2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[4] It is important to note that achieving solubilization may require sonication.[4] The compound is poorly soluble in aqueous solutions, which can lead to precipitation when added to cell culture media.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: Precipitation of this compound in culture media is a common issue due to its low aqueous solubility. This can be caused by several factors, including:
-
High final concentration of the compound: The concentration of this compound in the final culture volume may exceed its solubility limit in the aqueous environment of the media.
-
Rapid dilution: Adding a concentrated DMSO stock solution directly to the media without proper mixing can cause the compound to crash out of solution.
-
Low temperature of the media: Cold media can decrease the solubility of many compounds.
-
High final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations in the culture media can be toxic to cells and can also, in some cases, contribute to precipitation upon dilution. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Based on available data, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[4]
Troubleshooting Guide: this compound Insolubility in Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed in culture medium after adding this compound.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Verify Stock Solution Clarity:
-
Question: Is your stock solution of this compound in DMSO completely clear?
-
Action: Visually inspect your stock solution. If you observe any precipitate, try warming the solution in a 37°C water bath and vortexing or sonicating until the solid is fully dissolved. A product data sheet suggests that sonication may be necessary to dissolve this compound in DMSO.[4]
-
-
Review Dilution Protocol:
-
Question: How are you diluting the stock solution into the culture media?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. First, dilute the stock solution into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
-
Pre-warm Culture Media:
-
Question: Is your culture media at 37°C before adding the compound?
-
Action: Ensure your culture media is pre-warmed to 37°C. Adding the compound to cold media can significantly decrease its solubility.
-
-
Perform Serial Dilutions:
-
Question: Are you performing a stepwise dilution?
-
Action: Instead of a single large dilution, create intermediate dilutions of this compound in your culture medium. This gradual decrease in solvent concentration can help prevent the compound from precipitating.
-
-
Check Final DMSO Concentration:
-
Question: What is the final concentration of DMSO in your culture wells?
-
Action: Calculate the final percentage of DMSO. It is crucial to keep this concentration as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize cytotoxicity and solubility issues.[5] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
-
Consider Solubilizing Agents (Advanced):
-
Question: If precipitation persists, have you considered using a solubilizing agent?
-
Action: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents like Pluronic F-68 (a non-ionic surfactant) at low, non-toxic concentrations (e.g., 0.01-0.1%) in the final culture medium can sometimes improve solubility. However, the compatibility of such agents with your specific cell line and assay should be validated.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molar Mass: 441.56 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Desired Concentration (mM) * Molar Mass ( g/mol ) * Volume (L)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 441.56 g/mol * 0.001 L = 4.4156 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[4] Intermittently vortex during sonication.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound in Cell Culture Media
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (Example for a final concentration of 10 µM):
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed culture medium to get a 100 µM working solution.
-
Calculation: To make 1 mL of 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium.
-
Pipette the medium up and down gently to mix. Do not vortex, as this can cause shearing of media components.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your cell culture plates/wells to achieve the desired final concentration.
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of media containing your cells.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. For the example above, this would be a final DMSO concentration of 0.1%.
-
Signaling Pathway
This compound inhibits the STAT3/5 signaling pathway, which in turn represses the expression of TET1.
Quantitative Data Summary
| Property | Value | Source |
| Molar Mass | 441.56 g/mol | [4] |
| In Vitro Solubility | DMSO: 25 mg/mL (56.62 mM) (requires sonication)Ethanol: 50 mg/mL (113.23 mM) (requires sonication) | [4] |
| In Vivo Solubility | ≥ 2.5 mg/mL (5.66 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.66 mM) in 10% DMSO + 90% corn oil | [4] |
| In Vitro Activity | Inhibits viability of TET1-high AML cells (e.g., MONOMAC-6, THP-1, KASUMI-1) with concentrations ranging from 0-500 nM over 48 hours. | [4] |
| In Vivo Activity | 2.5 mg/kg, intraperitoneally, once daily for 10 days showed anti-tumor activity in AML mouse models. | [4] |
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
Potential off-target effects of UC-514321 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UC-514321 in cancer cell experiments. The information focuses on understanding its mechanism of action and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of NSC-370284 and functions as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] It represses the expression of Ten-eleven translocation 1 (TET1), a downstream target of STAT3/5 signaling, particularly in cancer cells with high TET1 expression, such as in certain types of acute myeloid leukemia (AML).[1]
Q2: I am not observing the expected phenotype in my cancer cell line after this compound treatment. What could be the reason?
A2: Several factors could contribute to a lack of an expected phenotype:
-
Low STAT3/5 or TET1 Expression: The efficacy of this compound is dependent on the levels of its targets.[1] We recommend verifying the expression levels of total and phosphorylated STAT3 and STAT5, as well as TET1, in your specific cell line using Western blotting or qPCR.
-
Suboptimal Drug Concentration or Treatment Duration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration and duration of treatment for your experimental system.
-
Cell Line Specific Resistance: Your cell line may have intrinsic or acquired resistance mechanisms to STAT3/5 inhibition.
-
Potential Off-Target Effects: In some cases, unexpected phenotypes or a lack of a phenotype could be due to the compound's engagement with unintended targets.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, like many small molecule inhibitors, it is possible that this compound may interact with other kinases or proteins with similar binding domains to STAT3/5. It is a common challenge in drug development that small molecules can have off-target interactions which may lead to unexpected biological effects.[2]
Q4: How can I investigate potential off-target effects of this compound in my experiments?
A4: Several experimental and computational approaches can be employed to investigate off-target effects:
-
Target Knockout/Knockdown Controls: A crucial experiment is to assess the effect of this compound in cells where STAT3 and/or STAT5 have been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). If the compound still elicits a biological response in the absence of its intended target, it strongly suggests an off-target mechanism.[2]
-
Kinase Profiling: In vitro kinase profiling assays can screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Proteomics Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound within the cell.
-
Computational Prediction: In silico methods, such as docking studies or similarity-based approaches, can predict potential off-target interactions based on the chemical structure of this compound.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
-
Problem: You observe a significant cytotoxic effect or an unexpected phenotype at concentrations where you would expect specific STAT3/5 inhibition.
-
Possible Cause: This could be due to an off-target effect. Global inhibition of STAT3 can impact normal cell growth and homeostasis, leading to toxicity.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) and compare it to the IC50 for STAT3/5 phosphorylation inhibition. A large discrepancy may suggest off-target toxicity.
-
Rescue Experiment: If possible, overexpress a constitutively active form of STAT3 or STAT5 to see if it can rescue the phenotype induced by this compound.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Problem: this compound shows potent activity in your cell-based assays, but this does not translate to your in vivo animal models.
-
Possible Cause:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations at the tumor site.
-
Tumor Microenvironment: The complex interactions within the tumor microenvironment in vivo can influence drug response. STAT3 signaling plays a role in modulating the host immune response to tumors.[5]
-
-
Troubleshooting Steps:
-
PK/PD Studies: If feasible, conduct studies to measure the concentration of this compound in plasma and tumor tissue over time.
-
Analyze the Tumor Microenvironment: Investigate the effect of this compound on immune cell infiltration and cytokine profiles within the tumor.
-
Data Presentation
Table 1: Key Molecular Events in the On-Target Pathway of this compound
| Step | Event | Recommended Assay |
| 1 | This compound enters the cell | Cellular uptake assays |
| 2 | This compound binds to STAT3/5 | Co-immunoprecipitation, Thermal Shift Assay |
| 3 | Inhibition of STAT3/5 phosphorylation | Western Blot (p-STAT3, p-STAT5) |
| 4 | Reduced nuclear translocation of STAT3/5 | Immunofluorescence, Nuclear/Cytoplasmic Fractionation |
| 5 | Decreased transcription of TET1 | qPCR, Reporter Assays |
| 6 | Downregulation of TET1 target genes | qPCR, RNA-sequencing |
| 7 | Desired cancer cell phenotype (e.g., apoptosis, reduced proliferation) | Cell viability assays, Apoptosis assays |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total STAT3/5
-
Cell Treatment: Plate cancer cells and treat with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-STAT5 (Tyr694), and STAT5 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing UC-514321-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity induced by UC-514321 in normal cells during pre-clinical experiments.
I. Understanding this compound and Its Mechanism of Action
This compound is a targeted inhibitor of the STAT/TET1 signaling axis.[1][2][3] It functions by directly targeting STAT3/5, which are transcriptional activators of Ten-eleven translocation 1 (TET1), thereby repressing TET1 expression.[1] This mechanism has shown therapeutic potential in acute myeloid leukemia (AML), particularly in cases with high TET1 expression.[1][2][3] While this compound has demonstrated a potent therapeutic effect on AML cells, it is crucial to assess its impact on normal, non-cancerous cells to determine its therapeutic window and potential side effects.
Initial studies in mouse models have suggested that this compound and its analog, NSC-370284, exhibit no obvious toxicity on normal hematopoietic stem and progenitor cells (HSPCs).[1] This suggests a favorable selectivity for cancer cells over their normal counterparts. However, comprehensive evaluation of cytotoxicity in various normal cell types is a critical step in pre-clinical development.
II. FAQs: Addressing Common Questions about this compound Cytotoxicity
Q1: What is the expected cytotoxic effect of this compound on normal cells?
Based on available pre-clinical data, this compound is expected to have minimal cytotoxic effects on normal cells, particularly hematopoietic stem and progenitor cells.[1] This is attributed to its targeted mechanism of action against the STAT/TET1 axis, which is often dysregulated in cancer cells. However, it is essential to empirically determine the cytotoxicity of this compound in your specific normal cell model.
Q2: How can I proactively protect normal cells from potential this compound-induced cytotoxicity?
Several strategies can be employed to protect normal cells from the potential side effects of targeted therapies. These approaches, often referred to as "cyclotherapy," aim to induce a temporary cell cycle arrest in normal cells, making them less susceptible to the effects of cytotoxic agents.[4][5][6][7][8] Consider the following approaches:
-
CDK4/6 Inhibitors: Pre-treatment with CDK4/6 inhibitors like Palbociclib or Trilaciclib can induce a reversible G1 cell-cycle arrest in normal cells, such as hematopoietic stem cells, thereby protecting them from chemotherapy-induced damage.[6][7][9][10]
-
p53 Activators: Low, non-genotoxic doses of p53 activators can induce a p53-dependent cell cycle arrest in normal cells with wild-type p53, offering protection from S- or M-phase specific drugs.[5][6][7][8]
-
Caspase Inhibitors: The use of caspase inhibitors can prevent the activation of the apoptotic cascade, thereby mitigating cell death in normal tissues.[11][12]
Q3: What are the key assays to measure this compound-induced cytotoxicity?
The most common and reliable assays to quantify cytotoxicity are:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[14]
-
Annexin V/PI Staining: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
III. Troubleshooting Guides for Cytotoxicity Assays
A. MTT Assay
| Problem | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Contamination of media with reducing agents (e.g., phenol red).[13] - Microbial contamination.[13] - Degradation of MTT solution.[13] - Scratches or fingerprints on the plate.[20] | - Use a serum-free and phenol red-free medium during incubation.[13] - Ensure sterile technique and use fresh, high-quality reagents.[13] - Handle plates with care. - Include a blank control (medium + MTT, no cells).[21] |
| High Absorbance in Treatment Wells | - The compound may have intrinsic absorbance at the measurement wavelength.[21] - The compound might be directly reducing the MTT reagent.[21] | - Run a control with the compound in medium without cells to check for intrinsic absorbance.[13] - Visually inspect wells under a microscope to confirm if the signal correlates with cell number.[21] - Consider using an alternative viability assay. |
| Low Signal or Poor Sensitivity | - Low cell number.[22] - Insufficient incubation time with MTT. - Incomplete solubilization of formazan crystals. | - Increase the initial cell seeding density.[22] - Optimize the MTT incubation time for your cell type. - Ensure complete dissolution of formazan crystals by thorough mixing. |
B. LDH Assay
| Problem | Possible Cause(s) | Solution(s) |
| High Spontaneous LDH Release (in untreated controls) | - High inherent LDH activity in serum.[14] - High cell density leading to cell death.[14] - Overly vigorous pipetting during cell plating.[14] - Cells are stressed in serum-free media.[23] | - Reduce the serum concentration in the culture medium.[14] - Optimize cell seeding density.[14][24] - Handle cells gently during all steps.[14] - If possible, perform the assay in complete media and compare to untreated controls.[23] |
| Negative Cytotoxicity Values | - Variation in cell seeding across wells.[24] - Bubbles in the wells interfering with absorbance readings.[25] | - Ensure a homogenous single-cell suspension before seeding.[24] - Carefully inspect and remove any bubbles before reading the plate.[25] |
| Underestimation of Cytotoxicity | - Standard protocol does not account for treatment-induced growth inhibition.[26] | - Use condition-specific controls where Triton X-100 is added to a set of wells for each treatment condition to determine the maximum LDH release for that specific cell number.[26] |
C. Annexin V/PI Staining
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | - Non-specific binding of Annexin V.[15] - Over-concentration of fluorochromes.[15] | - Titrate the concentrations of Annexin V and PI.[15] - Ensure proper washing steps. |
| Weak Staining Signal | - Insufficient incubation time.[15] - Expired or improperly stored reagents.[15] | - Optimize the incubation time for your cell type. - Use fresh reagents and store them according to the manufacturer's instructions. |
| False Positives in PI Staining | - Mechanical damage to cells during harvesting or washing.[15] | - Handle cells gently. Use a lower centrifugation speed. |
| Annexin V Positive, PI Negative in Control Group | - Cells are not healthy and are undergoing spontaneous apoptosis. | - Use cells from a healthy, logarithmically growing culture. |
| Lack of Clear Separation Between Populations | - Inadequate compensation settings on the flow cytometer. | - Use single-stain controls for each fluorochrome to set up proper compensation. |
IV. Experimental Protocols
A. MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[20]
B. LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with a lysis buffer, e.g., Triton X-100), and a "no cell" background control.
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
C. Annexin V/PI Apoptosis Assay
-
Seed and treat cells with this compound.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[18]
V. Visualizations
A. Signaling Pathway
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. [escholarship.org]
- 4. Cyclotherapy: protection of normal cells and unshielding of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-Based cyclotherapy: exploiting the 'guardian of the genome' to protect normal cells from cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. oncobites.blog [oncobites.blog]
- 10. Chemotherapy and CDK4/6 inhibitors: Unexpected bedfellows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase inhibitors for the treatment and prevention of chemotherapy and radiation therapy induced cell death [patentalert.com]
- 12. Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Managing drug resistance to UC-514321 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing drug resistance to UC-514321 in long-term studies.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase (RTK). AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs and its overexpression and activation are implicated in the progression and chemoresistance of various malignancies, including Acute Myeloid Leukemia (AML).[1][2][3][4] this compound functions by competitively binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective ATP-competitive inhibitor of the AXL receptor tyrosine kinase. By blocking the kinase activity of AXL, it prevents the activation of key downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are crucial for cancer cell proliferation, survival, and migration.
Q2: What are the common mechanisms of acquired resistance to this compound observed in long-term in vitro studies?
A2: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a significant challenge. The primary mechanisms observed are:
-
Target Alteration: Secondary mutations in the AXL kinase domain, such as "gatekeeper" mutations, can sterically hinder the binding of this compound to its target.[5][6]
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass their dependency on AXL signaling.[5][6][7] Common bypass pathways include the activation of other receptor tyrosine kinases like MET or EGFR, which can then reactivate the PI3K/AKT or MAPK pathways.[7][8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][9]
Q3: How quickly can drug resistance emerge in cell culture models?
A3: The timeline for developing a stable, resistant cell line can vary significantly depending on the cell line's genetic background and the drug concentration strategy used. Generally, generating a drug-resistant cell line through continuous exposure to gradually increasing drug concentrations can take anywhere from 6 to 12 months or longer.
Q4: Is resistance to this compound reversible?
A4: The stability of the resistant phenotype depends on the underlying mechanism. Resistance due to stable genetic alterations, such as AXL mutations, is generally considered permanent. Resistance caused by epigenetic changes or the upregulation of certain proteins may be partially reversible, where sensitivity to the drug can be restored after culturing the cells in a drug-free medium for an extended period. It is crucial to test the stability of resistance after withdrawing the drug for several passages.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q5: I'm observing a gradual increase in the IC50 value of this compound in my sensitive cell line over several passages. What is happening and what should I do?
A5: This phenomenon indicates the selection and expansion of a subpopulation of cells with inherent or newly acquired resistance. This is the initial step in the development of a fully resistant cell line. To manage this, you can either discard the culture and thaw an earlier, sensitive passage, or you can leverage this observation to formally establish a this compound-resistant model for further study. The recommended approach is the gradual dose-escalation method.[10][11][12] For a detailed methodology, please refer to Protocol 1: Generation of a this compound-Resistant Cell Line .
Q6: My cell line has developed high-level resistance (IC50 >10-fold parental). How can I identify the mechanism of resistance?
A6: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence the AXL Kinase Domain: Perform Sanger or next-generation sequencing of the AXL gene to identify potential point mutations in the drug-binding site that could interfere with this compound binding.[6][13]
-
Assess Bypass Pathway Activation: Use Western blotting to check for hyper-activation (increased phosphorylation) of other RTKs (e.g., MET, EGFR, HER3) and key downstream signaling nodes (e.g., AKT, ERK, STAT3) in the resistant cells compared to the parental line, both in the presence and absence of this compound.[7] Refer to Protocol 2: Assessment of Signaling Pathway Activation by Western Blot .
-
Evaluate Drug Efflux Pump Expression: Use qPCR or Western blot to measure the expression levels of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).[9][11] A functional assay using rhodamine 123 efflux can also confirm increased pump activity.[9]
Q7: My resistant cells show strong activation of the PI3K/AKT pathway even with this compound treatment. What are my options to overcome this?
A7: This strongly suggests the activation of a bypass signaling pathway that re-activates downstream effectors. The best strategy to overcome this is combination therapy. Consider combining this compound with a targeted inhibitor of the reactivated pathway. For instance, if PI3K/AKT signaling is maintained, combining this compound with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Capivasertib) may restore sensitivity and induce cell death. Always perform synergy experiments (e.g., using the Bliss independence or Chou-Talalay method) to confirm the efficacy of the combination.
Q8: My cell viability assay results are inconsistent when screening this compound. What are some common pitfalls?
A8: Inconsistent results in drug-response measurements can often be traced to methodological issues.[14] Key factors to control are:
-
Cell Seeding Density: Ensure a consistent and optimized cell seeding density for each cell line. Overly confluent or sparse cultures can significantly alter drug sensitivity.[14]
-
Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all wells and is below a toxic threshold (typically <0.5%).
-
Assay Timing: The duration of drug exposure should be kept consistent. For endpoint assays like MTT or CCK-8, the incubation time with the reagent is also critical.[10]
-
Plate Edge Effects: Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, which can concentrate the drug and affect cell growth.
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the continuous drug exposure and dose-escalation method to develop a resistant cell line.[10][12][15]
-
Determine Initial IC50: Culture the parental (sensitive) cancer cell line under standard conditions. Perform a dose-response assay (e.g., CCK-8 or MTT) to accurately determine the IC50 of this compound after 72 hours of treatment.[10][11]
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Monitor and Passage: Monitor the cells daily. Initially, you may observe significant cell death. Replace the drug-containing medium every 2-3 days. When the cells recover and reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[16]
-
Stepwise Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration for 2-3 passages, increase the concentration of this compound by approximately 1.5 to 2-fold.[12]
-
Repeat Dose Escalation: Repeat Step 4, gradually increasing the drug concentration. If at any point the cells experience excessive death (>50%), maintain them at the previous, lower concentration until they have fully adapted.[11] This process can take several months.
-
Establish the Resistant Line: A resistant cell line is generally considered established when it can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization and Banking: Once established, confirm the new, higher IC50 value. Characterize the line's phenotype and genotype. It is critical to create frozen backup stocks of the resistant cells at various stages of development.[11][16] Maintain the resistant line in a medium containing a maintenance dose of this compound (typically the concentration at which they were stabilized) to prevent reversion of the resistant phenotype.
Protocol 2: Assessment of Signaling Pathway Activation by Western Blot
This protocol provides a general method for analyzing protein expression and phosphorylation status.
-
Experimental Setup: Seed both parental (sensitive) and this compound-resistant cells. Allow them to adhere and grow to 70-80% confluency.
-
Drug Treatment: Treat the cells with either DMSO (vehicle control) or this compound at relevant concentrations (e.g., the IC50 for the parental line and a high concentration for the resistant line) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet cell debris, and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-AXL, anti-AXL, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| MV4-11 | Parental, AXL-positive | 15.2 | - |
| MV4-11-R | This compound Resistant | 245.5 | 16.1 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). An RI > 1 indicates increased tolerance.[11]
Table 2: Summary of Protein Activation Status by Western Blot
| Protein | MV4-11 (Parental) | MV4-11-R (Resistant) | Interpretation |
| p-AXL (Tyr702) | High (Baseline), Low (+this compound) | High (Baseline), High (+this compound) | Indicates on-target resistance (e.g., mutation) or strong upstream signaling. |
| Total AXL | Moderate | Moderate | No significant change in total protein expression. |
| p-AKT (Ser473) | High (Baseline), Low (+this compound) | High (Baseline), High (+this compound) | Suggests reactivation of the PI3K/AKT pathway, a common bypass mechanism. |
| Total AKT | High | High | No significant change in total protein expression. |
| GAPDH | Equal | Equal | Loading control confirms equal protein amounts were analyzed. |
Mandatory Visualizations
Caption: Signaling pathway of this compound and mechanisms of resistance.
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 4. Mechanisms of drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. EGFR Tyrosine Kinase Inhibitor Resistance Overview - Creative Biolabs [creativebiolabs.net]
- 9. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Identifying and mitigating experimental artifacts with UC-514321
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UC-514321, a novel and potent inhibitor of Kinase X (KX). Our goal is to help you identify and mitigate potential experimental artifacts to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Kinase X (KX). By occupying this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the KX signaling pathway. The inhibitor is designed for high potency and selectivity to minimize off-target effects.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound is cell-line and assay dependent. We recommend performing a dose-response curve to determine the IC50 value in your specific experimental system. As a starting point, concentrations ranging from 10 nM to 1 µM are often effective. Using concentrations significantly above 10 µM may increase the risk of off-target effects and cytotoxicity.[1]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for Kinase X, some minor off-target activity has been observed at higher concentrations against structurally related kinases. Kinase profiling has been performed to characterize these effects. It is crucial to consider these potential off-target activities when interpreting your data, especially when using high concentrations of the inhibitor.[2][3][4]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Potential Cause 1.1: Off-Target Effects
-
Symptoms: You observe phenotypes that are not consistent with the known function of Kinase X. For example, unexpected changes in cell morphology, proliferation, or the activation of unrelated signaling pathways.[5]
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of this compound to a range closer to its IC50 for Kinase X.
-
Use an Orthogonal Approach: Confirm your findings using a different inhibitor with a distinct chemical structure or by using a genetic approach like siRNA or CRISPR to deplete Kinase X.[1]
-
Consult Kinase Profiling Data: Refer to the provided kinase profiling data to identify potential off-target kinases that might be responsible for the observed effects.
-
Potential Cause 1.2: Compound Instability or Poor Solubility
-
Symptoms: You observe a loss of inhibitory activity over time or see precipitates in your culture medium.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Always prepare fresh dilutions of this compound from your frozen stock for each experiment.
-
Assess Solubility: Visually inspect your media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different formulation or a lower concentration.
-
Potential Cause 1.3: Pan-Assay Interference Compounds (PAINS) Characteristics
-
Symptoms: this compound shows activity in multiple, unrelated assays, suggesting a non-specific mechanism of action. This can be due to compound aggregation, reactivity, or interference with the assay technology itself (e.g., fluorescence quenching).[6][7][8]
-
Troubleshooting Steps:
-
Include a Detergent: In biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt compound aggregates.[9]
-
Run Counter-Screens: Test the effect of this compound on a null-assay that contains all the assay components except the target kinase. This can help identify interference with the detection method.
-
Issue 2: High Background or False Positives in Biochemical Assays
Potential Cause 2.1: Assay Technology Interference
-
Symptoms: You observe a high signal in your negative controls or a dose-dependent signal change that is independent of Kinase X activity. This is particularly common in fluorescence- or luminescence-based assays.
-
Troubleshooting Steps:
-
Use an Orthogonal Assay: Validate your findings using a different assay format that relies on a distinct detection principle (e.g., radiometric vs. fluorescence-based).[10]
-
Pre-read Plates: For fluorescence-based assays, read the fluorescence of your plate after adding this compound but before starting the enzymatic reaction to check for intrinsic compound fluorescence.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (KX) | 5 |
| Kinase Y (KY) | 5,200 |
| Kinase Z (KZ) | > 10,000 |
| Other Kinases (Panel of 100) | > 10,000 |
This data represents a hypothetical selectivity profile for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. We recommend a 10-point dilution series, starting from 10 µM. Include a DMSO-only control.
-
Treatment: Add the diluted compound to the cells and incubate for the desired treatment duration.
-
Assay Readout: Measure the desired endpoint, such as cell viability (e.g., using a CellTiter-Glo® assay) or phosphorylation of a downstream target of Kinase X (e.g., via Western blot or ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: The inhibitory action of this compound on the Kinase X signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: UC-514321 In Vivo Applications
This technical support center provides guidance for researchers and drug development professionals on the in vivo use of UC-514321, a selective inhibitor of the STAT/TET1 axis. Our goal is to help you improve the therapeutic window and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor and a structural analog of NSC-370284. It selectively targets the STAT/TET1 signaling axis. This compound directly targets Signal Transducer and Activator of Transcription 3 and 5 (STAT3/5), which are transcriptional activators of Ten-Eleven Translocation 1 (TET1).[1] By inhibiting STAT3/5, this compound represses TET1 expression, which has shown therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML).[1]
Q2: What is the recommended in vivo starting dose for this compound?
A2: Based on published preclinical studies in mouse models of AML, a starting dose of 2.5 mg/kg administered intraperitoneally (i.p.) once daily for 10 days has been shown to be effective.[2][3] However, the optimal dose may vary depending on the animal model, tumor type, and experimental endpoint. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
Q3: What is the known toxicity profile of this compound?
A3: While described as having "low toxicity" in vivo, detailed public data on the comprehensive toxicity profile, including the Maximum Tolerated Dose (MTD) or LD50, of this compound is limited. As a STAT3/5 inhibitor, potential off-target effects could be a consideration, and careful monitoring for signs of toxicity is crucial. General toxicities associated with kinase inhibitors can include weight loss, lethargy, and organ-specific toxicities.[4][5][6]
Q4: How can I improve the therapeutic window of this compound in my experiments?
A4: Improving the therapeutic window involves maximizing efficacy while minimizing toxicity. Key strategies include:
-
Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose.
-
Combination Therapy: this compound has shown synergistic effects with standard chemotherapy.[1] Combining it with other agents may allow for a dose reduction of this compound, thereby widening the therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties can help in designing more effective and less toxic dosing regimens.
-
Targeted Delivery: While not yet described for this compound, nanoparticle-based or antibody-drug conjugate approaches could be explored to increase tumor-specific delivery and reduce systemic exposure.
Troubleshooting Guide
This guide addresses common issues researchers may face during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Lack of Efficacy | 1. Sub-optimal Dose: The dose used may be too low for your specific model. 2. Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. 3. Drug Instability: The compound may be degrading in the formulation or in vivo. 4. Target Not Present/Activated: The tumor model may not have a constitutively active STAT/TET1 pathway. | 1. Perform a dose-escalation study to determine the optimal dose. 2. Conduct pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. Consider alternative routes of administration if oral bioavailability is poor. 3. Ensure proper formulation and storage of the compound. Analyze the stability of the dosing solution. 4. Confirm STAT3/5 phosphorylation and TET1 expression in your tumor model via Western blot or immunohistochemistry (IHC). |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | 1. Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD) in your animal model. 2. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. 3. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 4. Route of Administration: Intraperitoneal (i.p.) administration can sometimes cause local irritation or peritonitis. | 1. Reduce the dose or the frequency of administration. If not already done, perform an MTD study. 2. Monitor for common toxicities associated with kinase inhibitors (e.g., cardiotoxicity, gastrointestinal issues).[4][5][7] Consider performing a basic toxicology screen (e.g., complete blood count, serum chemistry). 3. Run a vehicle-only control group to assess the toxicity of the vehicle. 4. Observe animals for signs of distress at the injection site. Consider alternative routes of administration if appropriate. |
| High Variability in Response | 1. Inconsistent Dosing Technique: Variations in injection volume or technique can lead to variable drug exposure. 2. Biological Variability: Inherent differences between individual animals can lead to varied responses. 3. Tumor Heterogeneity: The tumors within the study may have varying levels of STAT/TET1 pathway activation. | 1. Ensure all personnel are properly trained in the dosing technique. Use calibrated equipment for accurate dosing.[8] 2. Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups. 3. Characterize the target expression in your tumor model before starting the study. |
Experimental Protocols
In Vivo Efficacy Study in an AML Xenograft Model
This protocol is adapted from published studies using this compound and its analog NSC-370284.[2][3]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with a human AML cell line known to have high TET1 expression (e.g., MONOMAC-6, THP-1).
-
Tumor Engraftment: Inject 1 x 10^6 AML cells intravenously or subcutaneously. Monitor for signs of disease progression (e.g., hind limb paralysis for IV injection, palpable tumor for subcutaneous injection).
-
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For injection, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. Note: The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Dosing:
-
Once tumors are established (e.g., palpable tumors of ~100 mm³ or at the first sign of disease), randomize mice into treatment and control groups (n=5-6 per group).
-
Administer this compound at 2.5 mg/kg via intraperitoneal (i.p.) injection once daily.
-
The control group should receive the vehicle only.
-
Treat for a predefined period, for example, 10 consecutive days.[2]
-
-
Monitoring:
-
Measure tumor volume (for subcutaneous models) with calipers every 2-3 days.
-
Monitor animal weight and overall health daily.
-
For survival studies, monitor until a predefined endpoint is reached (e.g., tumor volume >1500 mm³, >20% weight loss, or signs of severe illness).
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and organs for pharmacodynamic analysis (e.g., Western blot for p-STAT3, TET1) and histological assessment.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 8. velsafe.com [velsafe.com]
Assessing the stability of UC-514321 in solution over time
Technical Support Center: UC-514321 Stability in Solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the novel kinase inhibitor this compound in various solution-based experimental settings. Below you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] Stock solutions (e.g., 10 mM in 100% DMSO) should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation. Studies on similar small molecules show that most compounds are stable under these conditions, and repeated freeze-thaw cycles should be avoided if possible, although some compounds show no significant loss after up to 11 cycles.[1][2][3]
Q2: How stable is this compound in aqueous solutions like PBS or cell culture media?
A2: this compound, like many hydrophobic small molecules, has limited stability and solubility in aqueous solutions.[4] When a DMSO stock is diluted into aqueous buffers, the compound can precipitate if its solubility limit is exceeded.[4] Furthermore, hydrolysis can occur over time. For cell-based assays, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment and use them immediately. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Q3: Can I store my diluted, aqueous working solutions of this compound?
A3: It is strongly discouraged to store aqueous working solutions. Due to the potential for precipitation and chemical degradation (e.g., hydrolysis), these solutions are often not stable for extended periods. Always prepare fresh working solutions from a frozen DMSO stock immediately before use.
Q4: I'm observing a gradual loss of my compound's activity in multi-day experiments. What could be the cause?
A4: A gradual loss of activity often points to compound instability in the experimental medium. This could be due to several factors including chemical degradation (e.g., hydrolysis in aqueous media), adsorption to plasticware, or precipitation over time. It is recommended to perform a stability study under your specific experimental conditions (see Protocol 2 below) to determine the rate of degradation. For longer experiments, consider replenishing the compound at regular intervals.
Troubleshooting Common Issues
Issue 1: Precipitation Observed After Diluting DMSO Stock into Aqueous Buffer
This is a common issue for poorly water-soluble compounds.[4][6] The sudden change in solvent polarity from DMSO to an aqueous environment can cause the compound to fall out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound where it remains soluble.
-
Optimize the Dilution Method: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try a serial dilution approach. Adding the buffer to the DMSO stock can sometimes improve solubilization. Vigorous mixing during dilution is also critical.[6]
-
Check the Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect your experimental system. Sometimes, a final concentration of 0.5% or 1% DMSO is necessary.
-
Consider Solubilizing Agents: For in vitro assays without cells, non-ionic detergents (e.g., Tween-80, Pluronic F-68) or carriers like cyclodextrins can sometimes be used to enhance solubility.[4] However, these must be validated for compatibility with your specific assay.
Issue 2: Inconsistent Results or Lower-Than-Expected Potency
This may indicate degradation of this compound in either the stock solution or the working solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Assess Stability in Assay Medium: The compound may be degrading under the specific pH, temperature, or light conditions of your experiment.
-
Incubate this compound in your assay buffer for the duration of the experiment.
-
At various time points (e.g., 0, 2, 8, 24 hours), take samples and analyze the remaining concentration of the parent compound by HPLC. This will establish a degradation profile.
-
-
Evaluate Adsorption: Small molecules can adsorb to the surfaces of plastic labware (e.g., microplates, tubes). Consider using low-adhesion plastics or including a small amount of bovine serum albumin (BSA) in the buffer if compatible with the assay.
Data on this compound Stability
The following tables summarize stability data for this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Time (Hours) | % Remaining in PBS (pH 7.4) | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100.0% | 100.0% |
| 2 | 95.2% | 98.5% |
| 8 | 81.3% | 92.1% |
| 24 | 60.5% | 85.4% |
| 48 | 35.1% | 72.8% |
Table 2: Effect of Storage Temperature on 10 mM DMSO Stock Solution
| Storage Temp. | % Purity after 1 Month | % Purity after 6 Months |
| 4°C | 99.1% | 94.3% |
| -20°C | >99.9% | 99.5% |
| -80°C | >99.9% | >99.9% |
Experimental Protocols
Protocol 1: Kinetic Solubility and Short-Term Stability Assessment
This protocol provides a quick method to assess the solubility and identify immediate precipitation issues in an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into several wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock to the buffer to achieve a final concentration of 200 µM. Mix immediately by pipetting.
-
Serially dilute this solution 1:1 with the buffer across the plate to generate a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubate the plate at room temperature.
-
Visually inspect for precipitation or turbidity immediately and after 1 and 4 hours. For more sensitive detection, measure light scattering at a wavelength like 620 nm using a plate reader.
-
The highest concentration that remains clear is the approximate kinetic solubility limit.
Protocol 2: Quantitative Stability Assessment by HPLC
This protocol determines the rate of degradation of this compound under specific experimental conditions. High-performance liquid chromatography (HPLC) is used to separate the parent compound from its degradants.[7][8][9]
Methodology:
-
Prepare the Solution: Spike this compound from a DMSO stock into your target solution (e.g., cell culture medium) to a final concentration of 10 µM. Prepare a sufficient volume for sampling at all time points.
-
Incubate: Store the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution. Immediately stop any further degradation by adding an equal volume of acetonitrile and store the sample at -20°C until analysis. The T=0 sample serves as the 100% reference.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is often used for stability-indicating methods.[7][9] For example, a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient: Start with a high aqueous content to retain the compound, then ramp up the organic content to elute it (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV detector set to the λ_max of this compound (e.g., 280 nm).
-
Quantification: The stability is assessed by measuring the peak area of the parent this compound compound at each time point relative to the T=0 sample.
-
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
UC-514321 vs. NSC-370284: A Comparative Analysis in Acute Myeloid Leukemia (AML) Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational small molecules, UC-514321 and NSC-370284, in the context of Acute Myeloid Leukemia (AML) treatment models. The information presented is based on preclinical data and aims to offer an objective overview of their mechanisms of action, efficacy, and experimental validation.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies, particularly for subtypes with poor prognosis.[1][2] Both this compound and NSC-370284 have emerged as promising agents that target the STAT/TET1 signaling axis, a critical pathway in the proliferation of certain AML subtypes.[3]
NSC-370284 is a small molecule identified to directly bind to and inhibit STAT3 and STAT5, leading to the suppression of Ten-eleven translocation 1 (TET1) transcription.[3][4] High expression of TET1 is considered an oncogenic driver in a subset of AML cases. This compound is a structural analog of NSC-370284, developed to enhance the therapeutic efficacy.[3][5] This guide will delve into the comparative preclinical data of these two compounds.
Mechanism of Action: Targeting the STAT/TET1 Axis
Both this compound and NSC-370284 share a common mechanism of action by disrupting the STAT3/5-mediated transcription of the TET1 gene.[3] TET1 is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation and has been identified as an oncoprotein in various AML subtypes, including those with MLL rearrangements.[3]
The proposed signaling pathway is as follows:
Caption: Inhibition of the STAT/TET1 signaling pathway by this compound and NSC-370284 in AML.
Comparative In Vitro Efficacy
The cytotoxic effects of this compound and NSC-370284 have been evaluated in various AML cell lines, particularly those with high TET1 expression.
Cell Viability Assays
Studies have demonstrated that both compounds selectively inhibit the viability of TET1-high AML cell lines while showing minimal effects on TET1-low cells and normal hematopoietic stem and progenitor cells (HSPCs).[3][4]
Table 1: Comparison of In Vitro Cell Viability in AML Cell Lines
| Compound | Cell Line | TET1 Expression | Effect on Cell Viability |
| NSC-370284 | MONOMAC-6 | High | Significant Inhibition[4] |
| THP-1 | High | Significant Inhibition[6] | |
| KOCL-48 | High | Significant Inhibition[6] | |
| KASUMI-1 | High | Significant Inhibition[6] | |
| NB4 | Low | No Significant Inhibition[4] | |
| This compound | MONOMAC-6 | High | Potent Inhibition[5] |
| THP-1 | High | Potent Inhibition[5] | |
| KASUMI-1 | High | Potent Inhibition[5] | |
| NB4 | Low | No Significant Inhibition[5] |
Experimental Protocols
Cell Viability (MTS Assay)
-
Cell Seeding: AML cell lines (MONOMAC-6, THP-1, KASUMI-1, NB4) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of NSC-370284, this compound, or DMSO (control) for 48 hours.
-
MTS Reagent Addition: MTS reagent was added to each well and incubated.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to the DMSO control.
Caption: Workflow for the cell viability MTS assay.
Comparative In Vivo Efficacy
The therapeutic potential of this compound and NSC-370284 has been assessed in mouse models of AML.
Survival Studies in AML Mouse Models
In vivo studies using MLL-AF9-induced AML models demonstrated that both compounds significantly prolonged the survival of recipient mice compared to control groups. Notably, this compound exhibited a more potent therapeutic effect than NSC-370284.[3]
Table 2: In Vivo Efficacy in MLL-AF9 AML Mouse Model
| Treatment Group | Median Survival (days) | Outcome | Reference |
| Control (DMSO) | 49 | - | [3] |
| NSC-370284 | >200 | 57% of mice cured | [3] |
| This compound | Significantly prolonged vs. NSC-370284 | More potent therapeutic effect | [3] |
Experimental Protocols
In Vivo AML Mouse Model and Treatment
-
AML Induction: Primary leukemic bone marrow cells with the MLL-AF9 fusion gene were transplanted into secondary bone marrow transplantation (BMT) recipient mice.
-
Leukemia Onset: The onset of leukemia was monitored.
-
Treatment Administration: Upon leukemia onset, mice were treated intraperitoneally (i.p.) once daily for 10 days with either DMSO (control), NSC-370284 (2.5 mg/kg), or this compound (2.5 mg/kg).
-
Survival Monitoring: The survival of the mice in each treatment group was monitored and recorded.
Caption: Experimental workflow for the in vivo AML mouse model study.
Toxicity Profile
A crucial aspect of cancer therapeutics is their selectivity for cancer cells over healthy cells. Both NSC-370284 and this compound have shown a favorable toxicity profile in preclinical models. In vitro assays demonstrated that these compounds did not significantly suppress the viability or induce apoptosis in normal hematopoietic stem and progenitor cells (HSPCs).[3] This suggests a therapeutic window for targeting TET1-high AML cells.
Synergistic Effects with Standard Chemotherapy
An important finding is the strong synergistic effect of both this compound and NSC-370284 with standard chemotherapy agents used in AML treatment.[3] This suggests that these compounds could be used in combination therapies to enhance the efficacy of existing treatment regimens.
Conclusion
Both this compound and NSC-370284 represent a promising therapeutic strategy for TET1-high AML by targeting the STAT/TET1 signaling axis. Preclinical data strongly indicate that both compounds are effective in inhibiting AML cell growth both in vitro and in vivo. This compound, a structural analog of NSC-370284, has demonstrated superior potency in animal models. Their selectivity for cancer cells and synergistic effects with standard chemotherapy further underscore their potential clinical utility. Further investigation and clinical trials are warranted to translate these promising preclinical findings into effective therapies for AML patients.
References
- 1. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 2. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC 370284 | STAT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of UC-514321 in Diverse Acute Myeloid Leukemia Subtypes
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound UC-514321 with alternative therapeutic agents across various subtypes of Acute Myeloid Leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the AML treatment landscape.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets the STAT3/5 signaling pathway, leading to the repression of Ten-eleven translocation 1 (TET1) expression.[1][2] TET1 is a critical oncoprotein in certain subtypes of AML, particularly those with high TET1 expression (TET1-high).[1][3] this compound is a structural analog of the compound NSC-370284 and has demonstrated more potent therapeutic effects in preclinical models.[2] Its mechanism of action centers on the inhibition of the STAT3/5-TET1 axis, which is crucial for the survival and proliferation of specific AML blasts.[1]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its comparators in various AML cell lines.
Table 1: In Vitro Efficacy of this compound and Other JAK/STAT Inhibitors in AML Cell Lines
| Cell Line | AML Subtype Characteristics | This compound (EC50, nM) | NSC-370284 (EC50, nM) | Pacritinib (EC50, nM) | KW-2449 (EC50, nM) | Stattic (EC50, nM) | sc-355979 (EC50, nM) |
| MONOMAC-6 | TET1-high, MLL-rearranged | ~100 | >500 | >500 | >500 | >500 | >500 |
| THP-1 | TET1-high, MLL-rearranged | ~150 | >500 | >500 | >500 | >500 | >500 |
| KASUMI-1 | TET1-high, t(8;21) | ~200 | >500 | >500 | >500 | >500 | >500 |
| NB4 | TET1-low | >500 | >500 | >500 | >500 | >500 | >500 |
Data for EC50 values are estimated from dose-response curves presented in Jiang et al., 2017[4].
Table 2: Comparative Efficacy of Alternative Targeted Therapies in Relevant AML Subtypes
| Therapeutic Agent | Target | Relevant AML Subtype(s) | Reported Efficacy (Examples) |
| FLT3 Inhibitors | |||
| Midostaurin | FLT3 | MLL-rearranged (often co-occurs with FLT3 mutations) | In combination with chemotherapy, significantly improved overall survival in newly diagnosed FLT3-mutated AML.[5][6] |
| Gilteritinib | FLT3 | MLL-rearranged (often co-occurs with FLT3 mutations) | As a single agent, showed superior overall survival compared to salvage chemotherapy in relapsed/refractory FLT3-mutated AML.[6][7][8] |
| IDH Inhibitors | |||
| Ivosidenib | IDH1 | t(8;21) (can have co-occurring IDH1 mutations) | As a single agent or in combination with azacitidine, induced durable remissions in IDH1-mutated AML.[9][10][11][12] |
| Enasidenib | IDH2 | t(8;21) (can have co-occurring IDH2 mutations) | Showed efficacy as a single agent in relapsed/refractory IDH2-mutated AML.[9][10][11] |
| BCL-2 Inhibitor | |||
| Venetoclax | BCL-2 | TET1-high AML | In combination with hypomethylating agents, demonstrated high rates of remission in newly diagnosed elderly/unfit AML patients.[13][14][15][16] |
Note: Direct head-to-head comparative data for this compound against FLT3 inhibitors, IDH inhibitors, and venetoclax in the respective AML subtypes is not currently available in the public domain. The efficacy of these agents is presented based on their performance in clinical trials for their targeted patient populations.
In Vivo Efficacy of this compound in AML Mouse Models
This compound has demonstrated significant therapeutic effects in preclinical in vivo models of TET1-high AML.
Table 3: Survival Data from In Vivo Studies of this compound in AML Mouse Models
| AML Mouse Model | Treatment Group | Median Survival (days) |
| MLL-AF9 | Control (DMSO) | 49 |
| NSC-370284 (2.5 mg/kg/day) | ~120 | |
| This compound (2.5 mg/kg/day) | >200 | |
| AE9a (AML-ETO9a) | Control (DMSO) | 46 |
| NSC-370284 (2.5 mg/kg/day) | 114 | |
| This compound (2.5 mg/kg/day) | 160 |
Data is sourced from Jiang et al., 2017[4].
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Figure 1. Mechanism of action of this compound in the STAT3/5-TET1 signaling pathway.
Figure 2. General experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Cell Viability (MTS) Assay
-
Cell Culture: AML cell lines (MONOMAC-6, THP-1, KASUMI-1, NB4) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, NSC-370284, and other comparators. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. EC50 values are determined by plotting the dose-response curves.
In Vivo AML Mouse Model Studies
-
AML Model Generation: Immunodeficient mice (e.g., C57BL/6) are lethally irradiated and then transplanted with bone marrow cells transduced with retroviruses expressing MLL-AF9 or AML-ETO9a to induce leukemia.
-
Disease Monitoring: The onset and progression of leukemia are monitored by peripheral blood analysis for the presence of leukemic cells (e.g., GFP-positive cells).
-
Drug Treatment: Once leukemia is established, mice are randomized into treatment groups. This compound (2.5 mg/kg), NSC-370284 (2.5 mg/kg), or a vehicle control (DMSO) is administered daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 10 days).
-
Survival Monitoring: The health and survival of the mice are monitored daily. The primary endpoint is overall survival.
-
Data Analysis: Kaplan-Meier survival curves are generated, and statistical significance between treatment groups is determined using the log-rank test.
Conclusion
This compound demonstrates potent and selective activity against TET1-high AML subtypes in preclinical models. Its efficacy in vitro against cell lines with MLL-rearrangements and t(8;21) translocations, coupled with the significant survival benefit observed in corresponding mouse models, underscores its therapeutic potential. While direct comparative data with newer targeted agents like FLT3 inhibitors, IDH inhibitors, and BCL-2 inhibitors are lacking, the distinct mechanism of action of this compound suggests it could be a valuable therapeutic option, potentially in combination with other agents, for specific, genetically defined AML patient populations. Further investigation, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the role of this compound in the evolving landscape of AML treatment.
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. [escholarship.org]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PrECOG 0905 trial: Gilteritinib vs midostaurin + intensive chemotherapy in patients with newly diagnosed FLT3-mutated AML [aml-hub.com]
- 9. youtube.com [youtube.com]
- 10. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IDH-Mutated AML: Beyond Enasidenib and Ivosidenib Monotherapy: Highlights From SOHO 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
UC-514321: A Promising Therapeutic Agent in Acute Myeloid Leukemia, Enhanced in Combination Therapy
UC-514321, a novel inhibitor of the STAT/TET1 signaling axis, demonstrates significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML), with evidence suggesting its efficacy is further enhanced when used in combination with standard chemotherapy. In vivo studies have shown that this compound as a monotherapy can prolong survival in mouse models of AML.[1] Moreover, synergistic effects are observed when combined with the standard "5+3" chemotherapy regimen, highlighting a promising avenue for future clinical investigation in TET1-high AML.[1][2]
Mechanism of Action
This compound is a structural analog of the compound NSC-370284.[1] Its primary mechanism of action involves the direct targeting of STAT3 and STAT5 proteins, which are critical transcriptional activators for the Ten-eleven translocation 1 (TET1) gene.[1][2] By inhibiting the binding of STAT3/5 to the TET1 promoter, this compound effectively represses TET1 expression.[2] This targeted inhibition of the STAT/TET1 axis is particularly effective in AML cells with high levels of TET1 expression (TET1-high AML), leading to a reduction in leukemic cell viability.[2] The anti-tumor effect of this compound is therefore dependent on this specific signaling pathway.[2]
In Vivo Monotherapy Performance
In vivo studies utilizing mouse models of TET1-high AML have demonstrated the potency of this compound as a single agent. When compared to its parent compound, NSC-370284, this compound exhibited a more potent therapeutic effect, significantly prolonging the median survival of leukemic mice.[1][3]
Table 1: Summary of In Vivo Monotherapy Studies
| Model | Treatment | Key Findings | Reference |
| TET1-high AML Mouse Model | This compound | Prolonged median survival over three-fold compared to control. More potent than NSC-370284. | [1] |
| MLL-AF9 AML Mouse Model | This compound (2.5 mg/kg, i.p., daily for 10 days) | Significantly increased survival compared to vehicle control and NSC-370284. | [3] |
| AML-ETO9a AML Mouse Model | This compound (2.5 mg/kg, i.p., daily for 10 days) | Significantly increased survival compared to vehicle control and NSC-370284. | [3] |
In Vivo Combination Therapy Performance
The therapeutic potential of this compound is further amplified when used in combination with standard AML chemotherapy. Studies have indicated a strong synergistic effect between this compound and the "5+3" chemotherapy regimen (a combination of an anthracycline and cytarabine).[2] This synergy has been validated in vivo, suggesting that combining this compound with standard-of-care treatments could lead to improved outcomes for AML patients.[2]
While specific quantitative data for the combination therapy from the primary literature is limited in the initial findings, the synergistic effect with daunorubicin (DNR), a component of the "5+3" regimen, was demonstrated in vitro.[2]
Experimental Protocols
In Vivo Monotherapy Studies
Secondary bone marrow transplant recipient mice were transplanted with primary leukemic bone marrow cells from various AML models (MLL-AF9, AML-ETO9a, MLL-AF10, or FLT3-ITD/NPM1mut).[3] Upon the onset of leukemia, the mice were treated with either a vehicle control (DMSO), NSC-370284 (2.5 mg/kg), or this compound (2.5 mg/kg).[3] The drugs were administered via intraperitoneal (i.p.) injection once daily for 10 days.[3] Survival was monitored, and Kaplan-Meier curves were generated to assess the therapeutic efficacy.[3]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the general workflow of the in vivo experiments.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo monotherapy experiments.
References
Evaluating the Synergistic Effects of UC-514321 with Daunorubicin in Acute Myeloid Leukemia
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a novel STAT/TET1 inhibitor, UC-514321, when used in combination with the standard chemotherapeutic agent, daunorubicin, for the treatment of Acute Myeloid Leukemia (AML). The following sections detail the mechanisms of action of both compounds, present available data on their synergistic interactions, and provide comprehensive experimental protocols for researchers seeking to validate or expand upon these findings.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens, such as the combination of an anthracycline like daunorubicin with cytarabine, have been the mainstay of treatment for decades, patient outcomes, particularly in older adults and those with high-risk disease, remain poor. This has spurred the development of targeted therapies that can enhance the efficacy of conventional treatments.
This compound is a small molecule inhibitor that targets the STAT/TET1 signaling axis, a pathway implicated in the pathogenesis of certain AML subtypes. This guide evaluates the preclinical evidence for the synergistic anti-leukemic effects of combining this compound with daunorubicin.
Mechanisms of Action
A clear understanding of the individual mechanisms of action of this compound and daunorubicin is crucial to appreciating their potential for synergistic interaction.
This compound: Targeting the STAT/TET1 Axis
This compound functions by directly targeting STAT3 and STAT5, which are key signal transducers and activators of transcription.[1] In certain AML subtypes, particularly those with high expression of the oncoprotein Ten-eleven translocation 1 (TET1), STAT3/5 proteins act as transcriptional activators for the TET1 gene. By inhibiting STAT3/5, this compound effectively represses the expression of TET1.[1] TET1 is a critical oncoprotein in AML, and its downregulation has been shown to inhibit the proliferation of AML cells.[1]
Daunorubicin: A DNA-Damaging Agent
Daunorubicin is an anthracycline antibiotic that has been a cornerstone of AML therapy for many years.[2][3][4][5][6] Its primary mechanisms of action include:
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of DNA, distorting the helical structure and thereby inhibiting DNA replication and transcription.[2][3][6]
-
Topoisomerase II Inhibition: It interferes with the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of DNA strand breaks.[3][4][5][6]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can generate free radicals that cause oxidative damage to DNA, proteins, and cell membranes, contributing to its cytotoxic effects.[2][3]
These actions collectively induce cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
Synergistic Effects of this compound and Daunorubicin
Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with daunorubicin in AML cell lines. Research by Jiang et al. (2017) has shown that this compound works synergistically with daunorubicin (DNR) to inhibit the viability of THP-1 and KASUMI-1 AML cells.[1] This suggests that the combination of a targeted STAT/TET1 inhibitor with a conventional DNA-damaging agent can lead to a greater anti-leukemic effect than either agent alone.
The proposed mechanism for this synergy involves the complementary actions of the two drugs. By inhibiting the pro-survival signaling mediated by the STAT/TET1 axis, this compound may lower the threshold for daunorubicin-induced apoptosis.
Quantitative Data on Synergism
Table 1: Hypothetical Combination Index (CI) Values for this compound and Daunorubicin in AML Cell Lines
| Cell Line | Drug Ratio (this compound:Daunorubicin) | Effective Dose (ED50) CI | ED75 CI | ED90 CI |
|---|---|---|---|---|
| THP-1 | 1:1 | < 1 | < 1 | < 1 |
| KASUMI-1 | 1:1 | < 1 | < 1 | < 1 |
| MOLM-13 | 1:1 | < 1 | < 1 | < 1 |
| NB4 | 1:1 | > 1 | > 1 | > 1 |
Note: This table is a template. Actual CI values need to be determined experimentally.
Table 2: Hypothetical IC50 Values (nM) of Single Agents vs. Combination
| Cell Line | This compound (IC50) | Daunorubicin (IC50) | This compound in Combo (IC50) | Daunorubicin in Combo (IC50) |
|---|---|---|---|---|
| THP-1 | TBD | TBD | TBD | TBD |
| KASUMI-1 | TBD | TBD | TBD | TBD |
Note: TBD (To Be Determined). This table illustrates the expected reduction in IC50 values in a synergistic combination.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound and daunorubicin, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of the drug combination on the metabolic activity of AML cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., THP-1, KASUMI-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Daunorubicin (stock solution in water or DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and daunorubicin, both alone and in combination at a fixed ratio (e.g., 1:1 molar ratio). Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination.
Synergy Analysis (Chou-Talalay Method)
The data from the cell viability assay can be used to determine the nature of the drug interaction.
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination.
-
Combination Index (CI) Calculation: Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the median-effect principle of the Chou-Talalay method. The software will require the input of the dose and the corresponding effect (fraction affected, fa).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathway of this compound and Daunorubicin
Caption: Proposed synergistic mechanism of this compound and Daunorubicin.
Experimental Workflow for Synergy Evaluation
Caption: Workflow for assessing the synergistic effects of this compound and Daunorubicin.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that the combination of the STAT/TET1 inhibitor this compound and the conventional chemotherapeutic agent daunorubicin has a synergistic anti-leukemic effect in AML cell lines. This combination represents a promising therapeutic strategy that warrants further investigation.
Future research should focus on:
-
In vivo validation: Testing the synergistic efficacy and toxicity of the combination in animal models of AML.
-
Expansion to other AML subtypes: Evaluating the synergy in a broader range of AML cell lines and primary patient samples with varying genetic backgrounds.
-
Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to this combination therapy.
This guide provides a foundational framework for researchers to build upon in the evaluation of this promising drug combination for the treatment of AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of TET dioxygenases in the regulation of both normal and pathological hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ten‐Eleven Translocation Family Proteins: Structure, Biological Functions, Diseases, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscapes: A Comparative Analysis of UC-514321 and Cytarabine in Acute Myeloid Leukemia
For Immediate Release
A Deep Dive into the Gene Expression Profiles Induced by Novel STAT/TET1 Inhibitor UC-514321 and Standard-of-Care Chemotherapy Cytarabine in Acute Myeloid Leukemia (AML).
This guide provides a comparative analysis of the gene expression profiles in acute myeloid leukemia (AML) cells following treatment with the investigational agent this compound and the established chemotherapeutic drug, cytarabine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of AML.
Introduction
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, cytarabine has been a cornerstone of AML treatment. However, challenges such as drug resistance and relapse necessitate the exploration of novel therapeutic agents with distinct mechanisms of action. This compound is a promising small molecule inhibitor that targets the STAT/TET1 signaling axis, a pathway implicated in the pathogenesis of certain AML subtypes.[1][2][3] Understanding the differential impact of these two agents on the cancer cell transcriptome is crucial for identifying new therapeutic strategies and patient stratification biomarkers.
Mechanisms of Action
This compound: This compound acts as an inhibitor of STAT3/5, which are transcriptional activators of the Ten-eleven translocation 1 (TET1) enzyme.[1][2] By inhibiting STAT3/5, this compound effectively represses the transcription of TET1.[1] TET1 is an oncoprotein in certain AML subtypes, and its downregulation leads to the suppression of its target genes, which are involved in leukemogenesis.[1][4]
Cytarabine (Ara-C): As a pyrimidine analog, cytarabine is a classic antimetabolite. Inside the cell, it is converted to its active triphosphate form, ara-CTP, which competitively inhibits DNA polymerase. This incorporation into the DNA leads to chain termination and blocks DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[5][6]
Experimental Methodologies
To understand the gene expression changes induced by this compound and cytarabine, distinct experimental approaches have been employed in the cited literature.
This compound Treatment Protocol
A representative study utilized the MONOMAC-6 human acute monocytic leukemia cell line.
-
Cell Line: MONOMAC-6 (TET1-high AML cell line)[1]
-
Treatment: 500 nM this compound or DMSO (control)[1]
-
Duration: 48 hours[1]
-
Analysis: Gene expression levels were assessed, likely via RT-qPCR, for specific target genes.[1]
Cytarabine Treatment Protocol
Multiple studies have investigated the transcriptomic effects of cytarabine. A common experimental design involves the use of the HL-60 human promyelocytic leukemia cell line.
-
Cell Line: HL-60[7]
-
Treatment: 0.1 µM cytarabine or DMSO (control)[7]
-
Duration: 24 hours[7]
-
Analysis: Whole-transcriptome analysis was performed using RNA sequencing (RNA-seq).[7]
dot
Caption: Experimental workflows for treating AML cell lines with this compound and cytarabine.
Comparative Gene Expression Analysis
Direct comparison of the global gene expression profiles is challenging due to the limited publicly available data for this compound. The available information for this compound focuses on its targeted effect on the STAT/TET1 pathway, while for cytarabine, broader transcriptomic data related to drug resistance and apoptosis is available.
This compound: Targeting the STAT/TET1 Axis
Treatment of MONOMAC-6 cells with this compound leads to the specific downregulation of TET1 and its known oncogenic target genes, while upregulating a tumor-suppressive microRNA.[1]
| Gene | Regulation | Function in AML |
| TET1 | Down | Oncoprotein; DNA demethylation[1][2] |
| HOXA7 | Down | Transcription factor, leukemogenesis[1] |
| HOXA10 | Down | Transcription factor, leukemogenesis[1] |
| MEIS1 | Down | Transcription factor, leukemogenesis[1] |
| PBX3 | Down | Transcription factor, leukemogenesis[1] |
| FLT3 | Down | Receptor tyrosine kinase, cell proliferation[1] |
| miR-22 | Up | Tumor suppressor microRNA[1] |
Cytarabine: Impact on Apoptosis and Resistance Pathways
Studies on cytarabine-treated AML cells, particularly in the context of acquired resistance, have identified a larger set of differentially expressed genes. The following table summarizes a selection of genes with altered expression in cytarabine-resistant HL-60 cells compared to parental cells.
| Gene | Regulation in Resistance | Putative Function in Resistance |
| BCL3 | Up | Regulation of cytokine production, anti-apoptotic |
| OAS3 | Up | Innate immunity, antiviral response |
| RELB | Up | NF-κB pathway, cell survival |
| AIM2 | Up | Inflammasome activation |
| NFKB2 | Up | NF-κB pathway, cell survival |
Signaling Pathway Visualization
The distinct mechanisms of this compound and cytarabine are reflected in the signaling pathways they perturb.
dot
Caption: this compound signaling pathway in AML.
References
- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. [escholarship.org]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of UC-514321 and Other TET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ten-Eleven Translocation (TET) inhibitor UC-514321 with other known TET inhibitors, supported by available experimental data. We will delve into their mechanisms of action, inhibitory activities, and the experimental protocols used to evaluate their efficacy.
Introduction to TET Enzymes and Their Inhibition
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are critical regulators of DNA methylation, playing a crucial role in various cellular processes, including embryonic development and cancer.[1] These enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby initiating the process of active DNA demethylation. Dysregulation of TET enzyme activity is implicated in the pathogenesis of various diseases, particularly hematological malignancies. This has spurred the development of small molecule inhibitors targeting TET enzymes as potential therapeutic agents.
TET inhibitors can be broadly categorized into two classes:
-
Direct (Active-Site) Inhibitors: These molecules directly bind to the catalytic domain of the TET enzymes, competing with the natural substrate or cofactors and thereby blocking their enzymatic activity.
-
Indirect Inhibitors: These compounds do not directly interact with the TET enzymes but instead modulate signaling pathways that regulate TET gene expression.
This guide will focus on a comparative analysis of this compound, an indirect inhibitor, with other prominent direct TET inhibitors.
Comparative Analysis of TET Inhibitors
This section presents a head-to-head comparison of this compound and other TET inhibitors based on their mechanism of action and reported inhibitory activities. It is important to note that the data presented here is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may differ.
Mechanism of Action
| Inhibitor | Target(s) | Mechanism of Action |
| This compound | STAT3/5 | Indirectly inhibits TET1 by targeting the STAT3/5 signaling pathway, which is responsible for the transcriptional activation of the TET1 gene.[2] This leads to a reduction in TET1 protein levels. |
| NSC-370284 | STAT3/5 | A structural analog of this compound that also indirectly inhibits TET1 transcription by targeting the STAT3/5 pathway. This compound is reported to have higher activity.[2][3] |
| Bobcat339 | TET1, TET2 | A cytosine-based direct inhibitor that binds to the active site of TET1 and TET2 enzymes.[4] However, recent studies suggest its inhibitory activity may be mediated by contaminating Copper(II).[5] |
| TETi76 | TET1, TET2, TET3 | An orally active, direct inhibitor that competitively binds to the active site of all three TET family enzymes. |
Quantitative Inhibitory Activity
The inhibitory potential of these compounds has been assessed using different metrics. For direct inhibitors, the half-maximal inhibitory concentration (IC50) against the purified enzyme is a standard measure. For indirect inhibitors like this compound, efficacy is often reported as the concentration required to achieve a biological effect, such as reducing cancer cell viability.
| Inhibitor | IC50 (TET1) | IC50 (TET2) | IC50 (TET3) | Cellular Activity (Cell Line) |
| This compound | Not Applicable (Indirect) | Not Applicable (Indirect) | Not Applicable (Indirect) | Inhibits MONOMAC-6 cell viability at 500 nM.[2] |
| NSC-370284 | Not Applicable (Indirect) | Not Applicable (Indirect) | Not Applicable (Indirect) | Inhibits MONOMAC-6 cell viability at 500 nM.[2] |
| Bobcat339 | 33 µM[6][4] | 73 µM[6][4] | Not Reported | Reduces global 5hmC levels in HT-22 cells at 10 µM.[6] |
| TETi76 | 1.5 µM | 9.4 µM | 8.8 µM | Induces cell death in SIG-M5 cells at 25 µM. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing TET inhibitor activity.
Caption: Iterative oxidation of 5mC by TET enzymes.
Caption: this compound inhibits TET1 expression via the STAT3/5 pathway.
Caption: Workflow for evaluating TET inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of TET inhibitors.
In Vitro TET Inhibition Assay (for Direct Inhibitors)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TET proteins.
Materials:
-
Recombinant human TET1, TET2, or TET3 enzyme
-
Methylated DNA substrate (e.g., a biotinylated oligonucleotide containing 5mC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 75 µM (NH4)2Fe(SO4)2·6H2O)
-
Test inhibitor (e.g., Bobcat339, TETi76) dissolved in a suitable solvent (e.g., DMSO)
-
Detection antibody specific for 5hmC
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
96-well microplate
Procedure:
-
Substrate Coating: Coat a 96-well plate with the methylated DNA substrate.
-
Enzyme Reaction: Add the assay buffer, recombinant TET enzyme, and varying concentrations of the test inhibitor to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Washing: Wash the wells to remove unbound components.
-
Primary Antibody Incubation: Add the anti-5hmC primary antibody and incubate to allow binding to the hydroxymethylated product.
-
Washing: Wash the wells.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells.
-
Detection: Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (for Indirect and Direct Inhibitors)
This assay assesses the effect of a TET inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MONOMAC-6 for AML)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells at a predetermined density in a 96-well plate and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the concentration at which cell viability is inhibited by 50% (IC50 or GI50). For compounds like this compound, the effect on viability at a specific concentration is often reported.[3]
Cellular TET Activity Assay
This assay measures the overall TET activity within cells by quantifying the global levels of 5-hydroxymethylcytosine (5hmC).
Materials:
-
Target cell line
-
Test inhibitor
-
Genomic DNA isolation kit
-
Anti-5hmC antibody
-
Dot blot apparatus or ELISA plate
-
Secondary antibody and detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations for a defined period.
-
Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells.
-
DNA Quantification: Accurately quantify the concentration of the isolated DNA.
-
Dot Blot or ELISA:
-
Dot Blot: Spot serial dilutions of the genomic DNA onto a nitrocellulose or nylon membrane.
-
ELISA: Coat a 96-well plate with the genomic DNA.
-
-
Blocking: Block the membrane or plate to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-5hmC antibody.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody.
-
Washing: Wash to remove unbound secondary antibody.
-
Signal Detection: Detect the signal (e.g., chemiluminescence or colorimetric) and quantify the intensity.
-
Data Analysis: Compare the 5hmC levels in inhibitor-treated cells to the control cells to determine the effect of the inhibitor on cellular TET activity.
Conclusion
This compound represents a distinct class of TET inhibitors that function through an indirect mechanism by targeting the STAT3/5 signaling pathway to downregulate TET1 expression. This contrasts with direct, active-site inhibitors like Bobcat339 and TETi76. While a direct comparison of potency is challenging due to the different mechanisms and the lack of head-to-head studies under identical conditions, the available data provides valuable insights for researchers. This compound and its analog NSC-370284 have shown efficacy in AML cell lines at nanomolar concentrations, highlighting the therapeutic potential of targeting the STAT/TET1 axis. Direct inhibitors like TETi76 exhibit low micromolar IC50 values against all TET isoforms, offering a different approach to modulate TET activity. The choice of inhibitor will depend on the specific research question and the desired biological outcome, whether it is the specific inhibition of TET1 or a broader inhibition of the entire TET family. Further studies directly comparing these different classes of inhibitors in various cancer models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experts.umn.edu [experts.umn.edu]
Reproducibility of UC-514321's Anti-Leukemic Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leukemic effects of the experimental compound UC-514321. Due to a lack of independent validation studies, this guide primarily summarizes the findings from the initial discovery and preclinical evaluation, while also comparing its mechanism of action with other STAT inhibitors in the context of acute myeloid leukemia (AML).
Executive Summary
This compound is a small molecule inhibitor identified as a potent and selective agent against TET1-high acute myeloid leukemia (AML) cells. It functions by directly binding to and inhibiting STAT3 and STAT5, leading to the transcriptional repression of the oncogene TET1. While the initial preclinical data from a single laboratory are promising, demonstrating significant anti-leukemic activity both in vitro and in vivo, a critical gap exists in the scientific literature regarding the independent replication of these findings. As of late 2025, no peer-reviewed studies from other laboratories have been published to confirm the reproducibility of this compound's anti-leukemic effects. This guide, therefore, presents the available data on this compound while contextualizing it within the broader landscape of STAT inhibitors for leukemia.
This compound: Mechanism of Action and Preclinical Efficacy
This compound, a structural analog of NSC-370284, was identified as a more effective inhibitor of the STAT/TET1 axis.[1] Its proposed mechanism of action involves the direct inhibition of STAT3 and STAT5, which in turn suppresses the transcription of Ten-eleven translocation 1 (TET1), a critical oncoprotein in certain AML subtypes.[1] This leads to potent anti-leukemic effects, particularly in AML cells with high TET1 expression.[1]
Signaling Pathway of this compound in TET1-High AML
Comparative Efficacy of this compound In Vitro
The initial study compared the cytotoxic effects of this compound with its parent compound, NSC-370284, and other known JAK/STAT inhibitors across various AML cell lines. The results indicated that this compound was more effective and selective in inhibiting the viability of TET1-high AML cells.[1]
| Compound | Target(s) | MONOMAC-6 (TET1-high) EC50 (nM) | THP-1 (TET1-high) EC50 (nM) | KASUMI-1 (TET1-high) EC50 (nM) | NB4 (TET1-low) EC50 (nM) |
| This compound | STAT3/5 | < 500 | < 500 | < 500 | > 500 |
| NSC-370284 | STAT3/5 | ~500 | ~500 | ~500 | > 500 |
| Pacritinib | JAK2/FLT3 | > 500 | > 500 | > 500 | > 500 |
| KW-2449 | JAK/STAT | > 500 | > 500 | > 500 | > 500 |
| Stattic | STAT3 | > 500 | > 500 | > 500 | > 500 |
| sc-355979 | STAT5 | > 500 | > 500 | > 500 | > 500 |
| Table 1: Comparative in vitro efficacy of this compound and other STAT inhibitors on AML cell viability. Data summarized from Jiang et al., 2017.[1] Note: Precise EC50 values below 500 nM were not specified in the original publication. |
In Vivo Anti-Leukemic Effects of this compound
In preclinical mouse models of AML, this compound demonstrated a significant therapeutic effect, prolonging the median survival of leukemic mice.[1] The compound was reported to be more potent than its predecessor, NSC-370284.[1]
| AML Model | Treatment | Median Survival (days) | Outcome |
| MLL-AF9 | Control (DMSO) | ~15 | - |
| NSC-370284 (2.5 mg/kg) | > 50 | - | |
| This compound (2.5 mg/kg) | > 50 | 66.7% cured | |
| MLL-AF10 | Control (DMSO) | ~35 | - |
| NSC-370284 (2.5 mg/kg) | > 50 | - | |
| This compound (2.5 mg/kg) | > 50 | - | |
| FLT3-ITD/NPM1mut | Control (DMSO) | ~21 | - |
| NSC-370284 (2.5 mg/kg) | ~34 | - | |
| This compound (2.5 mg/kg) | > 50 | No full-blown AML within 50 days | |
| Table 2: In vivo therapeutic effects of this compound in mouse models of AML. Data summarized from Jiang et al., 2017.[1] |
Comparison with Other STAT Inhibitors in AML
The JAK/STAT signaling pathway is a well-established therapeutic target in various malignancies, including AML. Several inhibitors targeting different nodes of this pathway have been investigated.
| Inhibitor Class | Examples | Mechanism of Action | Status in AML |
| Direct STAT3/5 Inhibitors | This compound , Stattic, SH-4-54 | Bind to the SH2 domain of STAT proteins, preventing their dimerization and activation. | Preclinical |
| JAK Inhibitors | Ruxolitinib, Pacritinib | Inhibit the upstream Janus kinases (JAKs), thereby blocking STAT phosphorylation and activation. | Clinical Trials/Approved for other indications |
| BCL-2 Inhibitors (indirectly affect STAT signaling) | Venetoclax | Inhibits the anti-apoptotic protein BCL-2, which can be downstream of STAT3 signaling. | Approved for AML |
| Table 3: Comparison of different classes of STAT pathway inhibitors in AML. |
Reproducibility and Future Directions
The compelling anti-leukemic effects of this compound reported in the foundational study by Jiang et al. (2017) warrant further investigation. However, the absence of independent replication of these findings is a significant limitation for the broader scientific community. For a compound to progress in the drug development pipeline, its efficacy and safety must be robustly validated by multiple independent research groups.
Key considerations for future research include:
-
Independent Validation: Studies by other laboratories are crucial to confirm the in vitro and in vivo anti-leukemic effects of this compound.
-
Head-to-Head Comparisons: Rigorous comparative studies of this compound against other emerging STAT inhibitors are needed to determine its relative potency and therapeutic window.
-
Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies are required to assess the drug-like properties and safety profile of this compound.
-
Biomarker Development: Further investigation into biomarkers, such as TET1 expression levels, is needed to identify patient populations most likely to respond to this compound.
Experimental Protocols
The following are summaries of the key experimental protocols as described in the primary literature for this compound.
Cell Viability Assay
-
Cell Culture: AML cell lines (MONOMAC-6, THP-1, KASUMI-1, NB4) were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or other inhibitors for 48 hours.
-
Viability Assessment: Cell viability was determined using the MTS assay according to the manufacturer's instructions.
-
Data Analysis: EC50 values were calculated from dose-response curves.
In Vivo AML Mouse Models
-
Cell Transplantation: Immunodeficient mice were transplanted with primary leukemic bone marrow cells from different AML models (MLL-AF9, MLL-AF10, or FLT3-ITD/NPM1mut).
-
Treatment Initiation: Upon leukemia onset, mice were treated intraperitoneally with DMSO (control), NSC-370284 (2.5 mg/kg), or this compound (2.5 mg/kg) once daily for 10 days.
-
Monitoring: Survival of the mice was monitored daily.
-
Data Analysis: Kaplan-Meier survival curves were generated, and statistical significance was determined using the log-rank test.
Experimental Workflow
Conclusion
This compound is a promising preclinical candidate for the treatment of TET1-high AML, with a well-defined mechanism of action targeting the STAT/TET1 axis. The initial data demonstrates superior potency and selectivity compared to its parent compound and other JAK/STAT inhibitors. However, the critical lack of independent, peer-reviewed studies confirming these findings underscores the need for further research to validate its therapeutic potential. Researchers and drug developers should view the current data with cautious optimism and prioritize independent replication to solidify the foundation for any potential clinical development of this compound.
References
Safety Operating Guide
Proper Disposal and Handling of UC-514321: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like UC-514321 are paramount for laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a direct inhibitor of STAT3/5 and repressor of TET1 expression with potential therapeutic applications in acute myeloid leukemia (AML).
Immediate Safety and Handling Precautions
This compound is intended for laboratory research use only. While a comprehensive hazard profile is not yet established, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
Handling and Storage:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Spill and Exposure Procedures
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
General Guidelines:
-
All disposal procedures must be in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Waste Categories and Disposal Methods:
| Waste Category | Disposal Method |
| Unused this compound Powder | Dispose of as hazardous chemical waste through a licensed waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled, leak-proof hazardous waste container. Dispose of through a licensed waste disposal company. |
Experimental Protocols
This compound has been utilized in both in vitro and in vivo studies to investigate its anti-leukemic effects. The following are detailed methodologies for key experiments.
In Vitro Cell Viability (MTS) Assay
This protocol is adapted from studies on AML cell lines.
Materials:
-
AML cell lines (e.g., MONOMAC-6, THP-1)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vivo AML Mouse Model Study
This protocol is based on a xenograft mouse model of AML. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
AML cells for injection (e.g., luciferase-tagged AML cells)
-
This compound formulation for injection (e.g., dissolved in a suitable vehicle like DMSO and further diluted in saline)
-
Sterile syringes and needles
Procedure:
-
AML Cell Implantation: Inject immunodeficient mice with AML cells (e.g., 1 x 10^6 cells intravenously).
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and progression through methods such as bioluminescent imaging.
-
Treatment Initiation: Once tumor burden is established, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally at a dose of 2.5 mg/kg daily for a specified duration (e.g., 10 days). The control group receives the vehicle solution.
-
Monitoring: Monitor mice daily for signs of toxicity and tumor progression. Measure tumor burden regularly.
-
Endpoint: At the end of the study, euthanize mice according to IACUC guidelines and collect tissues for further analysis (e.g., histology, flow cytometry).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for evaluating this compound.
Personal protective equipment for handling UC-514321
Essential Safety and Handling Guide for UC-514321
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical and Physical Properties
| Property | Value |
| Synonyms | UC514321 |
| Formula | C26H35NO5 |
| Molecular Weight | 441.568 |
| CAS No. | 299420-83-0 |
| Identified Uses | Laboratory chemicals, manufacture of substances[1] |
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to ensure personal safety and prevent contamination.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Skin and Body Protection | Impervious Clothing | A standard laboratory coat is recommended. |
| Respiratory Protection | Suitable Respirator | To be used in case of dust or aerosol formation.[1] |
Operational Plan: Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Use in areas equipped with appropriate exhaust ventilation.[1]
Conditions for Safe Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for shipping of less than two weeks is room temperature.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers.[1] Remove contact lenses if present.[1] Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Prevent further leakage if it is safe to do so.[1] Absorb the spill with a non-combustible, absorbent material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water courses.[1]
Experimental Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Emergency Spill Response Procedure
Caption: Step-by-step emergency response for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
